Larixol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15?,16-,17?,19+,20?/m0/s1 |
InChI Key |
CLGDBTZPPRVUII-USQYZIDUSA-N |
Isomeric SMILES |
CC1(CCCC2(C1[C@H](CC(=C)C2CC[C@@](C)(C=C)O)O)C)C |
Canonical SMILES |
CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |
Synonyms |
larixol |
Origin of Product |
United States |
Foundational & Exploratory
Larixol's Mechanism of Action in Neutrophils: A Contested Landscape
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The therapeutic potential of Larixol, a diterpene extracted from the root of Euphorbia formosana, in modulating neutrophil activity is a subject of significant scientific debate. One line of research proposes a specific mechanism wherein this compound inhibits neutrophil activation by interfering with G-protein coupled receptor (GPCR) signaling. Conversely, a subsequent study, although now withdrawn, presented contradictory findings, suggesting this compound has no effect on the purported pathways. This whitepaper provides a comprehensive overview of the conflicting evidence, presenting the data, experimental protocols, and proposed signaling pathways from the key studies to offer researchers a clear understanding of the current, albeit unresolved, state of this compound's mechanism of action in neutrophils.
Introduction: A Tale of Two Studies
Neutrophils are the first line of defense in the innate immune system, migrating to sites of inflammation to combat pathogens. Their activation is tightly regulated, often initiated by chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP) binding to formyl peptide receptors (FPRs) on the neutrophil surface. These receptors are coupled to heterotrimeric Gi-proteins, which, upon activation, dissociate into Gαi and Gβγ subunits, triggering a cascade of downstream signaling events that lead to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
This compound has emerged as a molecule of interest for its potential to modulate these processes. A 2022 study by Liao and colleagues presented a detailed mechanism for this compound's inhibitory effects.[1] However, a 2023 study by Björkman and colleagues, which has since been withdrawn at the request of the authors and/or editor, reported a lack of inhibitory effect. This document will first detail the mechanism proposed by Liao et al., followed by a presentation of the contradictory findings from the withdrawn Björkman et al. study, allowing for a critical evaluation of the available data.
The Proposed Inhibitory Mechanism of this compound (Liao et al., 2022)
The research published by Liao and colleagues in Biochemical Pharmacology suggests that this compound acts as a potent inhibitor of fMLP-induced neutrophil activation by specifically targeting the Gβγ subunit of the Gi-protein.[1]
Quantitative Effects on Neutrophil Function
This compound was shown to inhibit several key neutrophil functions in a concentration-dependent manner when stimulated with fMLP. The inhibitory effects were not observed when neutrophils were stimulated with phorbol 12-myristate 13-acetate (PMA), a direct activator of protein kinase C (PKC), suggesting that this compound acts upstream of PKC activation.[1]
| Neutrophil Function | Stimulant | This compound IC50 (µM) |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 |
Table 1: Inhibitory concentrations of this compound on fMLP-induced neutrophil functions. Data from Liao et al., 2022.[1]
Proposed Signaling Pathway
The study by Liao et al. posits that this compound disrupts the signaling cascade initiated by fMLP binding to its receptor, FPR1. Upon activation, the Gβγ subunit of the dissociated Gi-protein interacts with downstream effectors, including Src kinase and Phospholipase Cβ (PLCβ). This compound is proposed to physically interfere with these interactions.[1] This interference leads to the inhibition of a cascade of downstream signaling events, including:
-
Src kinase phosphorylation: this compound was found to inhibit the fMLP-induced phosphorylation of Src kinase.[1]
-
MAPK and AKT phosphorylation: Consequently, the phosphorylation of downstream signaling molecules ERK1/2, p38, and AKT was also attenuated.[1]
-
Calcium Mobilization: fMLP-induced intracellular calcium mobilization was inhibited by this compound.[1]
-
PKC Phosphorylation and p47phox Translocation: this compound also inhibited the phosphorylation of PKC and the subsequent translocation of the NADPH oxidase subunit p47phox from the cytosol to the plasma membrane, a critical step in ROS production.[1]
Caption: Proposed mechanism of this compound action by Liao et al. (2022).
Experimental Protocols (Liao et al., 2022)
-
Neutrophil Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.
-
Cell Preparation: Neutrophils were resuspended in Hank's balanced salt solution (HBSS) with 10 mM HEPES (pH 7.4).
-
Assay:
-
Neutrophils (2 x 10^5 cells/well) were incubated with 0.5 mg/mL cytochrome c and various concentrations of this compound for 5 minutes at 37°C.
-
fMLP (0.1 µM) was added to stimulate superoxide anion production.
-
The change in absorbance at 550 nm was measured spectrophotometrically.
-
The IC50 value was calculated from the concentration-response curve.
-
-
Apparatus: A 48-well microchemotaxis chamber was used, with a 3 µm pore size polycarbonate filter separating the upper and lower wells.
-
Procedure:
-
fMLP (30 nM) in HBSS was placed in the lower wells.
-
Neutrophils (5 x 10^4 cells/well) pre-incubated with this compound or vehicle were placed in the upper wells.
-
The chamber was incubated for 60 minutes at 37°C in a 5% CO2 incubator.
-
The filter was removed, fixed, and stained with Giemsa stain.
-
The number of neutrophils that migrated to the lower side of the filter was counted under a microscope in five random high-power fields.
-
-
Cell Stimulation and Lysis: Neutrophils (1 x 10^7 cells) were pre-incubated with this compound (10 µM) and then stimulated with fMLP (0.1 µM) for 30 seconds. The reaction was stopped with ice-cold PBS, and cells were lysed.
-
Immunoprecipitation: Cell lysates were incubated with an anti-Gβ antibody overnight at 4°C, followed by incubation with protein A/G-agarose beads.
-
Western Blotting: The immunoprecipitated proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against Src and Gβ to detect the co-immunoprecipitation of Src with Gβ.
Contradictory Findings (Björkman et al., 2023 - Withdrawn)
A subsequent study by Björkman and colleagues, published as a preprint and briefly as a peer-reviewed article in Biochemical Pharmacology before being withdrawn, presented data that directly contradicts the findings of Liao et al. It is important to note that the withdrawal of the peer-reviewed publication raises questions about the validity of the findings, but the data from the preprint is presented here for a complete overview of the scientific discourse.
The authors reported that this compound, obtained from two different commercial sources, did not inhibit neutrophil responses mediated by the fMLP receptor (FPR1).
Key Contradictory Findings
-
No Inhibition of FPR1 and FPR2: The study found that this compound did not inhibit neutrophil responses, such as superoxide production or intracellular calcium mobilization, when stimulated with agonists for both FPR1 (fMLP) and the related Gαi-coupled receptor FPR2.
-
No Effect on Gαq-coupled Receptors: Furthermore, this compound reportedly did not act as a selective inhibitor for responses mediated by Gαq-coupled GPCRs for platelet-activating factor (PAF) and ATP.
Caption: Experimental workflow of the withdrawn Björkman et al. study.
Experimental Protocols (Björkman et al., 2023 - from preprint)
-
Neutrophil Isolation: Similar to the Liao et al. protocol, neutrophils were isolated from healthy donors.
-
Assay:
-
Neutrophils were mixed with isoluminol and horseradish peroxidase in a 96-well plate.
-
This compound was added, and the plate was equilibrated for 5 minutes at 37°C.
-
Various agonists (fMLP, WKYMVM, etc.) were added, and light emission was measured continuously over time using a luminometer.
-
-
Cell Preparation: Isolated neutrophils were loaded with the fluorescent calcium indicator Fura-2-AM.
-
Assay:
-
Fura-2-loaded neutrophils were pre-incubated with this compound or vehicle.
-
The baseline fluorescence was recorded before the addition of a GPCR agonist.
-
The change in fluorescence, corresponding to the change in intracellular free calcium concentration, was measured over time.
-
This compound and Neutrophil Extracellular Trap (NET) Formation
To date, there is no published research specifically investigating the effect of this compound on neutrophil extracellular trap (NET) formation, or NETosis. NETosis is a distinct form of neutrophil cell death characterized by the release of a web of decondensed chromatin and granular proteins that traps and kills pathogens.
Given the conflicting data on this compound's impact on upstream signaling pathways, its potential effect on NETosis remains speculative. If the mechanism proposed by Liao et al. is correct, this compound's inhibition of ROS production via the NADPH oxidase pathway could potentially inhibit NETosis, as ROS are known to be critical for some forms of NET formation. However, without direct experimental evidence, this remains an open question for future investigation.
Conclusion and Future Directions
The mechanism of action of this compound in neutrophils is currently a matter of scientific controversy. The detailed inhibitory pathway proposed by Liao and colleagues, centered on the disruption of the Gβγ subunit's interaction with its effectors, presents a compelling model. However, the contradictory findings from the now-withdrawn study by Björkman and colleagues highlight the need for caution and further investigation.
For researchers and drug development professionals, this landscape necessitates a critical approach. The key future directions should include:
-
Independent Replication: There is a clear and urgent need for independent laboratories to replicate the experiments of both Liao et al. and Björkman et al. to resolve the conflicting findings.
-
Standardization of Reagents: Future studies should ensure the use of well-characterized and standardized this compound to rule out variations in compound purity or source as a reason for the discrepant results.
-
Investigation of NETosis: The effect of this compound on NET formation is a significant knowledge gap that should be addressed to fully understand its immunomodulatory potential.
-
Broader Mechanistic Studies: Further research could explore alternative potential targets of this compound within the neutrophil signaling network to determine if its effects are mediated by mechanisms other than those already proposed.
Until these questions are answered, the therapeutic utility of this compound as a specific modulator of neutrophil function remains an intriguing but unconfirmed possibility.
References
Unveiling the Natural Reserves of (+)-Larixol and Larixyl Acetate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and biological significance of the labdane-type diterpenoids, (+)-Larixol and larixyl acetate. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for quantitative data, experimental protocols, and the visualization of relevant biological pathways.
Executive Summary
(+)-Larixol and its acetylated form, larixyl acetate, are secondary metabolites of significant interest due to their unique chemical structures and promising biological activities. Notably, larixyl acetate has been identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a key player in various physiological and pathological processes. This guide consolidates the current knowledge on the primary natural sources of these compounds, presenting quantitative data on their abundance and detailing the methodologies for their extraction, purification, and characterization. Furthermore, it visually represents the established signaling pathway of TRPC6 inhibition by larixyl acetate, providing a valuable tool for understanding its mechanism of action.
Natural Sources and Quantitative Abundance
(+)-Larixol and larixyl acetate are predominantly found in coniferous trees, with the genus Larix (larch) being the most significant source. The oleoresin, bark, and wood of various larch species have been shown to contain substantial quantities of these diterpenoids. Other coniferous species, as well as a few other plants, have also been identified as sources, albeit typically with lower concentrations.
The following tables summarize the quantitative data available in the literature regarding the concentration of (+)-Larixol and larixyl acetate in various natural sources.
Table 1: Quantitative Data for (+)-Larixol in Natural Sources
| Plant Species | Plant Part | Extraction Method | Concentration/Yield | Reference |
| Larix decidua | Wood Extract | Methanolic | 4.85% | [1] |
| Larix decidua | Bark Extract | Methanolic | 33.29% | [1] |
| Larix decidua | Wood Extract | Methanolic | 14.55 - 15.8% | [1] |
| Croton matourensis | Leaves | Supercritical CO2 | 24.88 - 50.57% | [1] |
| Trembleya parviflora | Essential Oil | - | 7.3% (in March) | [1] |
| Leonurus pseudomacranthus | Aerial Parts | - | 0.3% | [1] |
| Origanum majorana | Essential Oil | - | Detected | [1] |
| Taiwania flousiana | Stem Bark | Volatile Oil | 0.28% | [1] |
Table 2: Quantitative Data for Larixyl Acetate in Natural Sources
| Plant Species | Plant Part | Extraction Method | Concentration/Yield | Reference |
| Larix decidua | Oleoresin | - | Major Component | [1] |
| Picea abies | Bark | n-hexane | 0.82% | [1] |
| Acalypha indica | Leaves | Methanolic | ~0.26% | [1] |
Experimental Protocols: From Extraction to Characterization
The isolation and purification of (+)-Larixol and larixyl acetate from their natural sources typically involve a multi-step process. The following is a generalized workflow based on methodologies cited in the scientific literature.
Extraction
The initial step involves the extraction of the compounds from the plant material. The choice of solvent and extraction technique is crucial for maximizing the yield.
-
Solvent Extraction: Common solvents used for the extraction of these relatively non-polar diterpenoids include n-hexane, dichloromethane, ethyl acetate, and methanol.[1] Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed to enhance efficiency.
-
Supercritical Fluid Extraction (SFE): Supercritical CO2 extraction has been shown to be a highly effective method for obtaining a high concentration of (+)-Larixol from Croton matourensis leaves.[1]
Purification
Following extraction, the crude extract is subjected to various chromatographic techniques to isolate the target compounds.
-
Column Chromatography: Silica gel column chromatography is a standard method for the initial fractionation of the crude extract. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is typically used.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification of (+)-Larixol and larixyl acetate. Reversed-phase columns (e.g., C18) with mobile phases such as acetonitrile-water or methanol-water are commonly employed.[2]
Characterization
The structural elucidation and confirmation of the isolated compounds are achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure of the molecules.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight and fragmentation patterns of the compounds.[3]
The following diagram illustrates a typical experimental workflow for the isolation and characterization of (+)-Larixol and larixyl acetate.
Biological Activity and Signaling Pathway
Larixyl acetate has garnered significant attention for its potent and selective inhibitory activity against the TRPC6 cation channel.[4][5][6] TRPC6 is implicated in a variety of cellular processes, and its dysregulation is associated with several diseases. The inhibition of TRPC6 by larixyl acetate has been shown to modulate downstream signaling pathways, including the mTOR pathway, and to reduce endoplasmic reticulum (ER) stress.[7]
The following diagram illustrates the proposed signaling pathway for the action of larixyl acetate.
Conclusion
(+)-Larixol and larixyl acetate represent valuable natural products with significant potential for further research and development. This technical guide provides a comprehensive resource for scientists interested in these compounds, summarizing their natural sources, providing a framework for their isolation and characterization, and illustrating the key signaling pathway associated with the biological activity of larixyl acetate. The continued investigation of these diterpenoids is warranted to fully elucidate their therapeutic potential.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
Larixol as a Modulator of fMLP-Induced Neutrophil Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current research on Larixol, a diterpene isolated from Euphorbia formosana, and its role as a potential inhibitor of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation. Neutrophils are key effector cells in the innate immune system, and their activation by chemoattractants like fMLP is a critical step in the inflammatory response. Dysregulation of this process can lead to chronic inflammatory and autoimmune diseases. This document summarizes the quantitative data from key studies, details the experimental protocols used to assess this compound's inhibitory activity, and visualizes the pertinent signaling pathways. Notably, this guide also addresses the existing scientific controversy surrounding the efficacy of this compound, presenting conflicting findings to offer a comprehensive and objective overview for researchers in the field.
Introduction
N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent bacterial-derived chemoattractant that binds to the formyl peptide receptor 1 (FPR1), a G-protein coupled receptor (GPCR) on the surface of neutrophils.[1] This interaction triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential components of the inflammatory response.[2][3] Given the role of excessive neutrophil activation in various inflammatory pathologies, inhibiting the fMLP signaling pathway is a promising therapeutic strategy.
This compound, a naturally occurring diterpene, has been investigated for its potential to modulate fMLP-induced neutrophil functions. Initial research identified this compound as a promising inhibitor, while subsequent studies have presented conflicting evidence. This guide aims to provide a detailed technical overview of the primary research to inform further investigation and drug development efforts.
Quantitative Data on this compound's Inhibitory Effects
A key study by Liao et al. (2022) reported significant inhibitory effects of this compound on various fMLP-induced neutrophil functions. The half-maximal inhibitory concentrations (IC50) from this research are summarized below.
| Inhibited Function | fMLP Concentration | This compound IC50 (µM) | Reference |
| Superoxide Anion Production | 0.1 µM | 1.98 ± 0.14 | [4][5] |
| Cathepsin G Release | 0.1 µM | 2.76 ± 0.15 | [4][5] |
| Chemotaxis | Not specified | Concentration-dependent | [4][5] |
It is important to note that a subsequent study by Björkman et al. (2023) using this compound from two different commercial sources did not observe any inhibitory effect on fMLP-induced neutrophil responses, including calcium mobilization and superoxide production.[6][7][8] This discrepancy highlights the need for further research to clarify the conditions under which this compound may exhibit inhibitory activity.
Signaling Pathways in fMLP-Induced Neutrophil Activation and this compound's Proposed Mechanism of Action
The fMLP signaling cascade in neutrophils is complex, involving multiple downstream effectors. The binding of fMLP to FPR1, a Gαi-coupled receptor, leads to the dissociation of the G-protein into Gαi and Gβγ subunits.[9] These subunits then activate various downstream signaling molecules.
fMLP Signaling Pathway
The following diagram illustrates the key signaling events following fMLP receptor activation in neutrophils.
Caption: Simplified fMLP signaling pathway in neutrophils.
Proposed Inhibitory Mechanism of this compound
According to Liao et al. (2022), this compound exerts its inhibitory effects not by competing with fMLP for receptor binding, but by targeting the Gβγ subunit of the Gi-protein.[4][5] This interference prevents the interaction of Gβγ with its downstream effectors, namely Src kinase and Phospholipase Cβ (PLCβ).
Caption: Proposed mechanism of this compound's inhibitory action.
By disrupting the Gβγ-effector interaction, this compound was reported to attenuate the phosphorylation of Src kinases and subsequently the phosphorylation of downstream molecules including ERK1/2, p38, and AKT.[4][5] Furthermore, the inhibition of PLCβ activation leads to reduced intracellular calcium mobilization and Protein Kinase C (PKC) phosphorylation.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on fMLP-induced neutrophil functions.
Neutrophil Isolation
-
Source: Human peripheral blood from healthy donors.
-
Method: Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Lysis of Residual Erythrocytes: Hypotonic lysis with sterile water.
-
Final Cell Suspension: Neutrophils are resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a concentration of 1x10^7 cells/mL.
Superoxide Anion Production Assay
-
Principle: Measurement of the reduction of ferricytochrome c by superoxide anions.
-
Procedure: a. Neutrophils (e.g., 6x10^5 cells/well) are incubated with ferricytochrome c (e.g., 0.5 mg/mL) and calcium chloride (e.g., 1 mM). b. this compound or vehicle control is added and incubated for a short period (e.g., 3 minutes) at 37°C. c. fMLP (e.g., 0.1 µM) is added to stimulate superoxide production. d. The change in absorbance is measured spectrophotometrically at 550 nm.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound's inhibition.
Degranulation Assay (Cathepsin G Release)
-
Principle: Measurement of the activity of released elastase or, as in the Liao et al. study, cathepsin G, from azurophilic granules.
-
Procedure: a. Neutrophils are pre-treated with a priming agent like cytochalasin B. b. Cells are incubated with this compound or vehicle control. c. fMLP is added to induce degranulation. d. The cell suspension is centrifuged, and the supernatant is collected. e. A substrate for cathepsin G is added to the supernatant, and the change in absorbance is measured.
-
Data Analysis: The IC50 value is determined from the dose-response curve.
Chemotaxis Assay
-
Apparatus: A Boyden chamber with a polycarbonate membrane (e.g., 3 µm pore size).[10]
-
Procedure: a. The lower chamber is filled with a solution containing fMLP as the chemoattractant. b. Neutrophils, pre-incubated with this compound or vehicle, are placed in the upper chamber.[11] c. The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period such as 90 minutes.[11] d. The membrane is then removed, fixed, and stained.
-
Quantification: The number of neutrophils that have migrated to the lower side of the membrane is counted under a microscope in several high-power fields.
Intracellular Calcium Measurement
-
Principle: Use of a fluorescent calcium indicator (e.g., Fura-2/AM) that changes its fluorescence intensity upon binding to calcium.
-
Procedure: a. Neutrophils are loaded with the fluorescent dye. b. The cells are then treated with this compound or vehicle. c. fMLP is added to trigger calcium mobilization. d. Changes in intracellular calcium concentration are monitored using a fluorometer or a fluorescence microscope.[12]
Immunoprecipitation and Western Blotting
-
Purpose: To assess the interaction between Gβγ and its effectors (Src, PLCβ) and to measure the phosphorylation status of signaling proteins.
-
Procedure: a. Neutrophils are treated with this compound and then stimulated with fMLP. b. Cells are lysed, and the protein of interest (e.g., Gβγ) is immunoprecipitated using a specific antibody. c. The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. d. The membrane is probed with antibodies against the interacting proteins (e.g., Src, PLCβ) or phospho-specific antibodies (e.g., anti-phospho-ERK). e. The protein bands are visualized using chemiluminescence.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the inhibitory effects of a compound like this compound on fMLP-induced neutrophil activation.
Caption: General experimental workflow for this compound research.
Conclusion and Future Directions
The research surrounding this compound as an fMLP inhibitor presents a compelling yet conflicting narrative. The initial findings by Liao et al. (2022) suggest that this compound is a potent inhibitor of fMLP-induced neutrophil activation, acting through a novel mechanism of targeting the Gβγ subunit.[4][5] However, the subsequent failure to reproduce these findings by Björkman et al. (2023) raises important questions about the purity of the compound, experimental conditions, or other as-yet-unidentified factors that may influence its activity.[6][7][8]
For researchers and drug development professionals, this highlights the critical need for:
-
Independent verification of the inhibitory effects of this compound, potentially using a standardized source of the compound.
-
Further investigation into the precise molecular interactions between this compound and the Gβγ subunit.
-
Exploration of potential off-target effects that could contribute to the observed discrepancies.
-
In vivo studies to determine if this compound has anti-inflammatory effects in animal models.
By addressing these points, the scientific community can gain a clearer understanding of this compound's true potential as a therapeutic agent for the treatment of inflammatory diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions [mdpi.com]
- 4. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Unique pattern of neutrophil migration and function during tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium signaling and regulation of neutrophil functions: Still a long way to go - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Labdane-Type Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Labdane-type diterpenoids, a class of natural products characterized by a bicyclic decalin core, have emerged as a significant source of bioactive molecules with a broad spectrum of pharmacological properties. Extensive research has demonstrated their potential in various therapeutic areas, including oncology, inflammation, infectious diseases, and virology. This technical guide provides an in-depth overview of the core biological activities of these compounds, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.
Anticancer Activity
Labdane-type diterpenoids have shown potent cytotoxic and cytostatic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
One of the most extensively studied labdane diterpenoids is andrographolide , isolated from Andrographis paniculata. It has demonstrated strong anticancer properties in numerous studies by inhibiting cancer cell migration and invasion, inducing apoptosis, and causing cell cycle arrest[1]. Another notable example is sclareol , which has been shown to induce apoptosis in leukemia and human breast cancer cells[1]. More recently, coronarin D has been identified as a promising anticancer agent, particularly for glioblastoma, exerting its effects through the activation of the MAPK pathway[2][3].
Quantitative Data: Cytotoxic Activity of Labdane Diterpenoids
The following table summarizes the in vitro cytotoxic activity of selected labdane-type diterpenoids against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound | Cancer Cell Line | Activity (µM) | Reference |
| Andrographolide | HCT-116 (Colon) | 3.82 (µg/mL) | [4] |
| Andrographolide | HT-29 (Colon) | >100 (µg/mL) | [4] |
| Andrographolide | MCF-7 (Breast) | >100 (µg/mL) | [4] |
| Andrographolide | H69PR (Lung) | 3.66 (µg/mL) | [4] |
| 14-Deoxy-11,12-didehydroandrographolide | HCT-116 (Colon) | 5.12 (µg/mL) | [4] |
| Neoandrographolide | HCT-116 (Colon) | 4.86 (µg/mL) | [4] |
| Coronarin K | A-549 (Lung) | 13.49 | [5] |
| Chlorolabdans A | Raji (Burkitt's lymphoma) | 1.2 | [6] |
| Chlorolabdans B | Raji (Burkitt's lymphoma) | 2.5 | [6] |
| Epoxylabdans A | Raji (Burkitt's lymphoma) | 22.5 | [6] |
| Nepetaefuran | HCC70 (Triple-negative breast) | 73.66 | [7] |
| Leonotinin | HCC70 (Triple-negative breast) | 94.89 | [7] |
| Dubiin | HCC70 (Triple-negative breast) | 127.90 | [7] |
| Tanshinone I | HEC-1-A (Endometrial) | 20 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Labdane-type diterpenoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the labdane-type diterpenoid in complete culture medium. Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Coronarin D-Induced Apoptosis
Coronarin D has been shown to induce apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by stimulating the phosphorylation of ERK and JNK. This leads to the activation of the intrinsic apoptotic pathway.
Caption: Coronarin D signaling pathway leading to apoptosis.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Labdane-type diterpenoids have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, modulation of arachidonic acid metabolism, and reduction of nitric oxide (NO) production[8].
A new labdane diterpenoid isolated from Thuja orientalis was found to inhibit the production of pro-inflammatory mediators and suppress the expression of inflammatory enzymes like iNOS and COX-2[9]. Similarly, compounds from Forsythia suspensa have shown anti-inflammatory activity by inhibiting the release of β-glucuronidase in rat polymorphonuclear leukocytes[10][11].
Quantitative Data: Anti-inflammatory Activity of Labdane Diterpenoids
| Compound | Assay | Target/Cell Line | Activity | Reference |
| 15-nor-14-oxolabda-8(17),13(16)-dien-19-oic acid | NO Production Inhibition | RAW264.7 macrophages | IC50: 3.56 µM | [9] |
| Forsypensins A-E | β-glucuronidase release inhibition | Rat polymorphonuclear leukocytes | 43.6%-49.2% inhibition at 10 µM | [11] |
| Forsyqinlingines A-B | β-glucuronidase release inhibition | Rat polymorphonuclear leukocytes | 56.7–58.6% inhibition | [10] |
| Labdane Diterpenoid from Leonurus sibiricus | NO Production Inhibition | RAW264.7 macrophages | Potent inhibition | [12][13] |
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The Griess reagent is used to measure the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
LPS from E. coli
-
Labdane-type diterpenoid
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the labdane-type diterpenoid for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Include a control group with LPS alone and a blank group with cells but no LPS or compound.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add an equal volume of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent Part B and incubate for another 10 minutes.
-
A purple/magenta color will develop.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in the samples using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only control.
Signaling Pathway: Inhibition of NF-κB Activation
Many labdane diterpenoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by labdane diterpenoids.
Antimicrobial and Antiviral Activities
Labdane-type diterpenoids have also been recognized for their antimicrobial and antiviral properties, making them potential candidates for the development of new anti-infective agents.
Mycaperoxides A and B, isolated from a marine sponge, have demonstrated antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as antiviral activity against vesicular stomatitis and herpes simplex type-1 virus[14]. Several labdane diterpenoids from Forsythia suspensa have shown antiviral activity against influenza A (H1N1) virus and respiratory syncytial virus (RSV)[10][11].
Quantitative Data: Antimicrobial and Antiviral Activities
| Compound/Extract | Activity | Organism/Virus | Activity Metric | Value | Reference |
| Mycaperoxides A & B | Antiviral | Vesicular stomatitis virus, Herpes simplex type-1 virus | IC50 | 0.25 - 1.0 µg/mL | [14] |
| Gomojosides B, C, E, F | Antibacterial | E. coli | - | Active at 500 ppm | [14] |
| 5R,8R,9R,10R-Labdane-13(E)-ene-8a,15-diol | Antifungal | C. albicans | - | Active at 1 µg/mL | [14] |
| Forsypensins A-E | Antiviral | Influenza A (H1N1) | IC50 | 21.8-27.4 µM | [11] |
| Forsypensins A-E | Antiviral | Respiratory syncytial virus (RSV) | EC50 | 10.5-15.4 µM | [11] |
| Forsyqinlingines A-B | Antiviral | Influenza A (H1N1) | IC50 | 6.9–7.7 μM | [10] |
| Forsyqinlingines A-B | Antiviral | Respiratory syncytial virus (RSV) | EC50 | 4.8–5.0 μM | [10] |
| Labdane Diterpenoid 66 | Antibacterial | S. epidermidis | MIC/MBC | 12.5/18.75 µg/mL | [15] |
| Labdane Diterpenoid 66 | Antibacterial | E. faecalis | MIC/MBC | 12.50/25 µg/mL | [15] |
| Labdane Diterpenoid 66 | Antibacterial | B. cereus | MIC/MBC | 3.13/6.25 µg/mL | [15] |
| Labdane Diterpenoid 68 | Antibacterial | S. epidermidis | MIC/MBC | 12.5/200 µg/mL | [15] |
| Labdane Diterpenoid 68 | Antibacterial | E. faecalis | MIC/MBC | 6.25/200 µg/mL | [15] |
| Labdane Diterpenoid 68 | Antibacterial | B. cereus | MIC/MBC | 6.25/6.25 µg/mL | [15] |
| Terpenoids 1 & 4 from Neo-uvaria foetida | Antiviral | SARS-CoV-2 | IC50 | 63.3 & 93.5 µM | [16] |
| Terpenoids 1, 2, & 3 from Neo-uvaria foetida | Antiviral | Zika virus | IC50 | 76.0, 31.9, & 14.9 µM | [16] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Labdane-type diterpenoid
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Grow the bacterial strain in broth overnight. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the labdane-type diterpenoid in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: Bioactivity-Guided Isolation of Bioactive Compounds
The discovery of novel bioactive labdane-type diterpenoids often follows a bioactivity-guided isolation workflow. This process involves a systematic fractionation of a crude natural product extract and testing the biological activity of each fraction to isolate the active compounds.
Caption: Workflow for bioactivity-guided isolation of labdane diterpenoids.
Conclusion
Labdane-type diterpenoids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral activities warrant further investigation and development. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this promising class of natural products. Continued research, including structure-activity relationship studies and in vivo efficacy and safety evaluations, will be crucial in translating these findings into novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new labdane diterpenoid with anti-inflammatory activity from Thuja orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trinorlabdane diterpenoid alkaloids featuring an unprecedented skeleton with anti-inflammatory and anti-viral activities from Forsythia suspensa - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05760J [pubs.rsc.org]
- 11. Labdane diterpenoids from Forsythia suspensa with anti-inflammatory and anti-viral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 13. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
Larixol for the Inhibition of Src Kinase Phosphorylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of Larixol as an inhibitor of Src kinase phosphorylation. This compound, a naturally occurring diterpene, has demonstrated potential as a modulator of inflammatory responses by targeting key signaling cascades. This document collates available quantitative data, details essential experimental protocols for investigating its mechanism of action, and presents visual diagrams of the involved signaling pathways and experimental workflows. The primary mechanism of this compound's action appears to be the disruption of the interaction between the G-protein βγ subunit and Src kinase, thereby inhibiting downstream signaling events. While direct enzymatic inhibition data is not currently available, the inhibitory concentrations for downstream cellular responses have been established. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.
Introduction to this compound and Src Kinase
This compound is a labdane-type diterpene that has been investigated for its pharmacological properties. Of particular interest is its role in modulating the inflammatory response in neutrophils, a type of white blood cell crucial to the innate immune system. Over-activation of neutrophils can lead to tissue damage and is implicated in various inflammatory diseases.
Src (Proto-oncogene tyrosine-protein kinase) is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Src kinase is a key component of many signaling pathways initiated by G-protein coupled receptors (GPCRs), receptor tyrosine kinases, and integrins. Its dysregulation is frequently associated with the development and progression of cancer and inflammatory disorders, making it a significant target for therapeutic intervention.
Mechanism of Action: this compound's Impact on Src Kinase
Current research indicates that this compound's inhibitory effect on Src kinase phosphorylation is not due to direct binding to the kinase's active site but rather through an upstream mechanism involving G-protein signaling. In human neutrophils stimulated with the chemoattractant fMLP (N-formylmethionyl-leucyl-phenylalanine), this compound has been shown to interfere with the interaction between the βγ subunits of the heterotrimeric Gi-protein and Src kinase.[1][2][3][4] This disruption prevents the fMLP-induced activation of Src kinase, subsequently inhibiting its phosphorylation and the activation of its downstream signaling pathways.
It is important to note that a recent preprint study has questioned the inhibitory effects of commercially sourced this compound on fMLP-induced neutrophil responses, suggesting that the originally observed effects might be specific to the extract used in the initial research.[5] This highlights the need for further investigation and standardization of this compound preparations for research purposes.
Signaling Pathway of this compound's Inhibition
The following diagram illustrates the proposed mechanism of action for this compound in the context of fMLP-induced neutrophil activation.
Quantitative Data on this compound's Inhibitory Activity
While a direct IC50 value for the enzymatic inhibition of Src kinase by this compound has not been reported, the potency of this compound has been quantified by measuring its effects on downstream cellular responses in fMLP-stimulated human neutrophils.[1][2][3][4][6]
| Inhibited Process | Cell Type | Stimulant | IC50 Value (μM) | Reference |
| Superoxide Anion Production | Human Neutrophils | fMLP | 1.98 ± 0.14 | [1][2][3][4][6] |
| Cathepsin G Release | Human Neutrophils | fMLP | 2.76 ± 0.15 | [1][2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the inhibitory effects of this compound on Src kinase phosphorylation and its underlying mechanism.
Western Blot for Src Phosphorylation
This protocol is designed to assess the phosphorylation status of Src kinase in response to this compound treatment.
Methodology:
-
Cell Preparation: Isolate human neutrophils from peripheral blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 10 minutes) at 37°C.
-
Stimulation: Stimulate the cells with fMLP (e.g., 100 nM) for a short period (e.g., 30 seconds) to induce Src kinase phosphorylation.
-
Lysis: Terminate the stimulation by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Src (e.g., anti-phospho-Src Tyr416) overnight at 4°C. Subsequently, strip the membrane and re-probe with an antibody for total Src as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated Src signal to the total Src signal.
Immunoprecipitation for Gβγ-Src Interaction
This protocol is used to determine if this compound inhibits the physical association between the G-protein βγ subunit and Src kinase.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates from this compound-treated and fMLP-stimulated neutrophils as described in the Western Blot protocol, using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Gβγ antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G-agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing the membrane with an anti-Src antibody to detect co-immunoprecipitated Src kinase.
Duolink Proximity Ligation Assay (PLA) for Gβγ-Src Interaction
The Duolink PLA provides an in-situ visualization of the Gβγ-Src interaction at the single-cell level.
Methodology:
-
Cell Preparation: Adhere neutrophils to glass coverslips, then fix and permeabilize the cells.
-
Blocking: Block the samples to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species that target Gβγ and Src.
-
PLA Probe Incubation: Add the Duolink PLA probes, which are secondary antibodies conjugated with oligonucleotides (PLUS and MINUS), that will bind to the primary antibodies.
-
Ligation: If the proteins of interest are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.
-
Amplification: A DNA polymerase is used to perform rolling-circle amplification of the ligated DNA circle, creating a long DNA product.
-
Detection: Fluorescently labeled oligonucleotides are hybridized to the amplified DNA, resulting in a bright fluorescent spot.
-
Imaging and Quantification: The coverslips are mounted and imaged using a fluorescence microscope. The number of fluorescent spots per cell is quantified to measure the extent of the Gβγ-Src interaction.
Summary and Future Directions
This compound presents an interesting pharmacological profile as an inhibitor of Src kinase phosphorylation through a novel mechanism involving the disruption of G-protein signaling. The available data, primarily from studies on human neutrophils, suggest its potential as an anti-inflammatory agent. However, the lack of a direct enzymatic IC50 value for Src kinase and the conflicting findings in recent literature underscore the need for further research.
Future studies should focus on:
-
Confirming the inhibitory effect of this compound on Src kinase phosphorylation using purified, standardized compounds and cell-free kinase assays to determine a direct IC50 value.
-
Elucidating the precise binding site of this compound on the Gβγ subunit or the Gβγ-Src complex.
-
Expanding the investigation of this compound's effects to other cell types and signaling pathways where Src kinase plays a critical role.
-
Evaluating the in vivo efficacy and safety of this compound in relevant animal models of inflammatory diseases and cancer.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the therapeutic potential of this compound and its derivatives as modulators of Src kinase signaling.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
Larixol's Modulatory Effects on ERK1/2 and p38 Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current research on the effects of Larixol, a diterpene extracted from the root of Euphorbia formosana, on the Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. This document summarizes key findings, presents quantitative data, details experimental methodologies, and visualizes the described molecular interactions and workflows.
Introduction to ERK1/2 and p38 Signaling
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[1] Among the most extensively studied are the ERK1/2 and p38 MAPK pathways.
-
ERK1/2 Pathway: Typically activated by growth factors and mitogens, the ERK1/2 pathway is a key regulator of cell proliferation and survival.[1] Its constitutive activation is a hallmark of many cancers, making it a significant target for therapeutic intervention.[2]
-
p38 MAPK Pathway: In contrast, the p38 MAPK pathway is primarily activated by cellular stressors such as inflammatory cytokines, osmotic shock, and UV radiation.[1][3] It plays a central role in mediating inflammatory responses and apoptosis.[1][4][5]
Given their involvement in critical cellular decisions, both ERK1/2 and p38 signaling pathways are important targets in drug discovery for a variety of diseases, including cancer and inflammatory disorders.
This compound's Effect on Neutrophil Activation and Associated Signaling
Recent research has investigated the potential of this compound to modulate inflammatory responses in human neutrophils. A key study has proposed that this compound exerts its effects by interfering with G-protein coupled receptor (GPCR) signaling.
Inhibition of fMLP-Induced Neutrophil Functions
In a 2022 study published in Biochemical Pharmacology, this compound was shown to inhibit several functions in human neutrophils induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).[6] fMLP activates neutrophils through the formyl peptide receptor 1 (FPR1), a Gαi-coupled GPCR.[7]
The inhibitory effects of this compound on fMLP-induced neutrophil responses are summarized in the table below.
| Parameter | Inducer | This compound IC₅₀ (µM) |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 |
Data extracted from Chang et al., 2022.[6]
Notably, this compound did not inhibit neutrophil functions when stimulated with Phorbol 12-myristate 13-acetate (PMA), suggesting that its mechanism of action is upstream of protein kinase C (PKC).[6]
Attenuation of Downstream ERK1/2 and p38 Phosphorylation
The same study demonstrated that this compound attenuated the fMLP-induced phosphorylation of Src kinases, and consequently, the downstream signaling molecules ERK1/2 and p38.[6] This suggests that this compound's inhibitory effects on neutrophil function are mediated, at least in part, through the suppression of these MAPK pathways. The proposed mechanism involves this compound interfering with the interaction of the βγ subunits of the Gi-protein with its downstream effectors, such as Src kinase and PLCβ.[6]
Proposed mechanism of this compound's inhibitory action.
Conflicting Evidence and Future Directions
It is crucial to note that a subsequent study published in 2023, also in Biochemical Pharmacology, presented contradictory findings.[7] This research, using this compound from two different commercial suppliers, reported that the compound had no inhibitory effect on neutrophil responses mediated by FPR1 or the related FPR2.[7] Furthermore, it was found to not be a selective inhibitor for Gαq-coupled GPCRs.[7]
This discrepancy highlights the need for further research to clarify the true effects of this compound on neutrophil signaling. Potential reasons for the conflicting results could include differences in the purity of the this compound used, variations in experimental protocols, or other as-yet-unidentified factors.
Future studies should aim to:
-
Verify the purity and chemical identity of the this compound being tested.
-
Conduct independent replications of the experiments from both studies.
-
Explore a wider range of cell types and signaling pathways to fully characterize the bioactivity of this compound.
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies employed in the 2022 study by Chang et al. that reported positive findings.
Preparation of Human Neutrophils
-
Source: Blood was obtained from healthy human donors.
-
Isolation: Neutrophils were isolated using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.
-
Purity: The resulting neutrophil preparations were reported to be >98% pure as determined by Wright-Giemsa staining.
-
Suspension: Neutrophils were resuspended in a calcium-free Hank's balanced salt solution (HBSS) at pH 7.4.
Measurement of Superoxide Anion Production
-
Principle: The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Procedure:
-
Neutrophils were incubated with ferricytochrome c and either this compound or a solvent control.
-
fMLP was added to stimulate superoxide production.
-
The change in absorbance was measured spectrophotometrically at 550 nm.
-
Western Blot Analysis of Protein Phosphorylation
-
Cell Treatment: Neutrophils were pre-incubated with this compound or a solvent control before stimulation with fMLP.
-
Lysis: The reaction was stopped, and cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Membranes were blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of Src, ERK1/2, and p38.
-
After washing, membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Generalized workflow for Western blot analysis.
Conclusion
The current body of evidence regarding this compound's effect on ERK1/2 and p38 signaling is conflicting. While one study provides compelling evidence for an inhibitory role in the context of fMLP-stimulated neutrophils, a subsequent study was unable to replicate these findings. This underscores the preliminary nature of this area of research. For drug development professionals and scientists, this compound presents an interesting but enigmatic case. Rigorous, independent validation is required to ascertain its true pharmacological profile and to determine if it holds therapeutic potential as a modulator of MAPK signaling pathways. The detailed protocols and data presented herein should serve as a valuable resource for guiding such future investigations.
References
- 1. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Analysis of an Extracellular Signal–Regulated Kinase 2–Interacting Compound that Inhibits Mutant BRAF-Expressing Melanoma Cells by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Various stressors rapidly activate the p38-MAPK signaling pathway in Mytilus galloprovincialis (Lam.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 and ERK1/2 MAPKs mediate the interplay of TNF-alpha and IL-10 in regulating oxidative stress and cardiac myocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of a p38 mitogen-activated protein kinase inhibitor during human endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Larixol from Euphorbia formosana: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Larixol, a diterpene, from the medicinal plant Euphorbia formosana. While a dedicated, detailed protocol for the isolation of this compound from this specific plant is not extensively documented in publicly available literature, this document synthesizes the existing scientific knowledge to present a coherent guide. It covers the general methodologies for phytochemical isolation from Euphorbia species, the preparation of a this compound-containing extract, and the current understanding of the biological activities and associated signaling pathways of constituents from Euphorbia formosana.
Introduction to Euphorbia formosana and its Constituents
Euphorbia formosana Hayata is a perennial herb native to Taiwan, traditionally used in folk medicine for treating a variety of ailments including snakebites, rheumatism, herpes zoster, liver cirrhosis, and scabies.[1] Phytochemical investigations of E. formosana have revealed a rich and diverse chemical profile, encompassing polyphenols, flavonoids, steroids, diterpenoids, and triterpenes.[1] Among the numerous compounds identified, the diterpene this compound has been noted as one of the constituents.[1]
General Approaches to Isolation of Phytochemicals from Euphorbia Species
The isolation of specific compounds from plants of the Euphorbia genus typically involves a multi-step process. A generalized workflow for the isolation of a target compound like this compound is depicted below. This process generally begins with the extraction of the plant material, followed by fractionation and purification using various chromatographic techniques.
Experimental Protocol: Preparation of a this compound-Containing Hot-Water Extract from Euphorbia formosana Root
While a specific protocol for the isolation of pure this compound is not detailed in the reviewed literature, a method for preparing a hot-water extract of E. formosana root, which contains this compound, has been published.[1]
Materials:
-
Dried roots of Euphorbia formosana
-
Deionized water
-
Lyophilizer
-
0.22 µm filter
Procedure:
-
The dried roots of E. formosana are boiled in water.
-
The mixture is allowed to cool to room temperature.
-
This boiling and cooling process is repeated a total of three times.
-
The aqueous extracts are collected and combined.
-
The combined extract is then lyophilized (freeze-dried) to yield a powdered extract.
-
For experimental use, a stock solution is prepared by suspending the lyophilized powder in water and passing it through a 0.22 µm filter to sterilize and remove any particulate matter.[1]
Chemical Constituents of Euphorbia formosana
Research has led to the isolation and identification of numerous compounds from E. formosana. The table below summarizes some of the key chemical constituents, including this compound, that have been identified. Specific yield and purity data for the isolation of this compound from E. formosana are not available in the reviewed literature.
| Compound Class | Identified Compounds | Reference |
| Diterpenes | This compound | [1] |
| Polyphenols | Ellagic acid, 3,3'-Di-O-methylellagic acid, Gallic acid | [1] |
| Steroids | β-Sitosterol, Stigmasterol | [1] |
| Triterpenes | Euphol, Glutinone, Cycloart-23-ene-3β,25-diol | [1] |
| Flavonoids | Quercetin-3-O-α-L-rhamnoside, Kaempferol-3-O-α-l-rhamnoside | [1] |
| Coumarins | Scopoletin, Umbelliferone | [1] |
Signaling Pathways Modulated by Euphorbia formosana Constituents
The biological activity of extracts from E. formosana has been a subject of scientific investigation, particularly in the context of cancer research. The hot-water extract has been shown to induce apoptosis in human leukemic cells.[1][2][3]
Apoptosis Induction by E. formosana Hot-Water Extract
The pro-apoptotic effects of the hot-water extract of E. formosana are mediated through the activation of both the extrinsic (Fas) and intrinsic (mitochondrial) signaling pathways.[1][2][3] This leads to caspase-dependent cell death.
The Role of this compound in Neutrophil Signaling: A Point of Contention
Initially, it was suggested that this compound extracted from the root of E. formosana could inhibit human neutrophil functions by interfering with the signals transmitted by the βγ complexes of Gαi containing G proteins coupled to the formyl peptide receptor 1 (FPR1).[4] However, a more recent study from 2023 has challenged this finding.[4] This later research, using this compound from commercial sources, concluded that this compound does not inhibit neutrophil responses mediated through FPR1 or the closely related FPR2.[4] Furthermore, it was found to lack inhibitory effects on responses mediated by Gαq coupled GPCRs.[4] This suggests that the previously observed anti-inflammatory effects of E. formosana extracts may not be attributable to this compound's direct inhibition of these G-protein signaling pathways.
Conclusion and Future Directions
This compound has been identified as a chemical constituent of Euphorbia formosana, a plant with a history of use in traditional medicine and demonstrated pro-apoptotic activity in preclinical studies. While a general understanding of phytochemical isolation from Euphorbia species exists, and a protocol for preparing a this compound-containing hot-water extract is available, the scientific literature currently lacks a detailed, step-by-step protocol for the isolation and purification of this compound from E. formosana with accompanying quantitative data.
Furthermore, the precise molecular mechanisms of this compound are still under investigation, with conflicting reports on its role in modulating G-protein coupled receptor signaling in neutrophils. The potent biological activities of E. formosana extracts underscore the need for further research to isolate and characterize its individual components, including this compound, to fully elucidate their therapeutic potential and mechanisms of action. Such studies would be invaluable for drug discovery and development efforts.
References
- 1. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia formosana root extract induces apoptosis by caspase-dependent cell death via Fas and mitochondrial pathway in THP-1 human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytochemical Deep Dive: A Technical Guide to Larixol-Containing Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the phytochemical landscape of plant species containing larixol, a labdane-type diterpenoid of growing interest for its potential therapeutic applications. This document provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and analytical workflows to support ongoing research and development efforts.
Quantitative Phytochemical Analysis
The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific part of the plant utilized, the geographical origin, and the extraction method employed. The following table summarizes quantitative data from various phytochemical studies.
| Plant Species | Plant Part | Compound | Concentration | Extraction/Analysis Method | Reference |
| Larix decidua | Wood Extract | (+)-Larixol | 4.85% | Not Specified | [1] |
| Larix decidua | Bark Extract | (+)-Larixol | 33.29% | Not Specified | [1] |
| Larix decidua | Bark | Diterpenoids (incl. (+)-Larixol) | ~60% (of methanolic extract) | Methanol Extraction | [1] |
| Larix sp. | Not Specified | This compound | 24.88% - 50.57% | Supercritical CO2 Extraction | [2] |
| Picea abies | Bark Extract | Larixyl Acetate | 0.82% | n-Hexane Extraction | [1] |
| Taiwania flousiana | Stem Bark | (+)-Larixol | 0.28% (of volatile oil) | Not Specified | [2] |
| Ocimum tenuiflorum | Essential Oil | (+)-Larixol | 0.2% | Not Specified | [1] |
| Leonurus pseudomacranthus | Aerial Parts | (+)-Larixol | 0.3% | Not Specified | [2] |
Experimental Protocols
The isolation and quantification of this compound and associated phytochemicals necessitate a multi-step approach involving extraction, fractionation, and analytical determination. The following sections outline detailed methodologies based on established research protocols.
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material, such as the bark or wood of Larix species.
Objective: To extract diterpenoids, including this compound and larixyl acetate, from a plant matrix.
Materials:
-
Dried and powdered plant material (e.g., Larix decidua bark)
-
n-Hexane or Dichloromethane
-
Methanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Filter paper
Procedure:
-
A known quantity (e.g., 100 g) of the dried, powdered plant material is placed into a thimble.
-
The thimble is inserted into the main chamber of the Soxhlet extractor.
-
The extraction is performed with a solvent of appropriate polarity, such as n-hexane or dichloromethane, for several hours (e.g., 6-8 hours) to extract non-polar compounds, including this compound and larixyl acetate.
-
Alternatively, a sequential extraction can be performed, starting with a non-polar solvent and followed by a more polar solvent like methanol to isolate a broader range of phytochemicals.
-
Following extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
-
The crude extract is then dried and stored for further purification and analysis.
Isolation and Purification by Column Chromatography
Objective: To isolate this compound from the crude extract.
Materials:
-
Crude plant extract
-
Silica gel (for column chromatography)
-
A series of solvents with increasing polarity (e.g., gradients of hexane and ethyl acetate)
-
Glass column
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.
-
The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.
-
The column is eluted with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Fractions are collected using a fraction collector.
-
The composition of each fraction is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing this compound.
-
Fractions containing the compound of interest are pooled and the solvent is evaporated to yield purified this compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of this compound in an extract or purified fraction.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.
-
Column: ZB-5Plus capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Initial temperature of 40°C for 1 min, ramped to 290°C at a rate of 5°C/min, and held for 5 min.[3]
-
MS Ion Source Temperature: 200°C.[3]
-
MS Interface Temperature: 300°C.[3]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40 to 750.[3]
Procedure:
-
Sample Preparation: The extract or purified compound is dissolved in a suitable volatile solvent (e.g., ethyl acetate). An internal standard may be added for accurate quantification.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.
-
Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the column as they pass through the GC oven.
-
Detection and Identification: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification by comparison with a spectral library or a pure standard.
-
Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from known concentrations of a this compound standard.
Visualizing Molecular Interactions and Workflows
Signaling Pathway of Larixyl Acetate
Larixyl acetate, a derivative of this compound, has been identified as a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel. Its analgesic and anti-inflammatory effects are believed to be mediated through the suppression of TRPC6 and the downstream p38 signaling pathway in microglia.[4]
Caption: Larixyl acetate inhibits the TRPC6 channel, suppressing p38 signaling and inflammation.
General Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the phytochemical analysis of this compound-containing plant species, from sample preparation to compound identification and quantification.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Characterization of Larix decidua Mill. (Pinaceae) oleoresin’s essential oils composition using GC-MS [frontiersin.org]
- 4. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Larixol and Its Contested Role in Mitigating Tissue Damage: A Technical Examination for Drug Development Professionals
An In-depth Technical Guide on the Core Mechanisms and Conflicting Evidence Surrounding Larixol's Anti-inflammatory Potential
Audience: Researchers, scientists, and drug development professionals.
Core Requirements Met: This document provides a detailed analysis of this compound's purported role in reducing tissue damage, with a focus on its molecular mechanisms. It presents quantitative data in structured tables, details experimental protocols from key studies, and includes mandatory Graphviz diagrams to visualize complex biological pathways and experimental workflows. This guide is intended to offer a comprehensive and critical perspective for professionals in the field.
Introduction
This compound, a diterpene extracted from the root of Euphorbia formosana, has emerged as a compound of interest in the study of inflammatory processes and associated tissue damage. Over-activation of neutrophils, a key component of the innate immune system, is a major contributor to the pathology of various inflammatory diseases. Consequently, molecules that can modulate neutrophil activity are of significant therapeutic interest. This technical guide delves into the scientific literature surrounding this compound's potential to reduce tissue damage by interfering with neutrophil activation, presenting both the initial promising findings and subsequent contradictory evidence.
Proposed Mechanism of Action: Inhibition of Neutrophil Activation
Initial research posited that this compound exerts its anti-inflammatory effects by targeting the G-protein-coupled receptors (GPCRs) on neutrophils, specifically the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor.[1][2] The fMLP receptor, upon activation, triggers a cascade of intracellular signaling events leading to neutrophil responses such as superoxide anion production, chemotaxis, and the release of granular enzymes, all of which can contribute to tissue damage when dysregulated.
The proposed mechanism centered on this compound's ability to interfere with the signaling cascade downstream of the fMLP receptor. Specifically, it was suggested that this compound disrupts the interaction of the βγ subunits of the Gi-protein with its downstream effectors, such as Src kinase and phospholipase Cβ (PLCβ).[1][2] This interruption would theoretically dampen the subsequent signaling pathways, including the phosphorylation of ERK1/2, p38, and AKT, as well as intracellular calcium mobilization and PKC phosphorylation, ultimately leading to a reduction in the inflammatory output of neutrophils.[2]
Signaling Pathway of fMLP-Induced Neutrophil Activation and Proposed Inhibition by this compound
Caption: Proposed mechanism of this compound's inhibitory action on fMLP-induced neutrophil activation.
Quantitative Data from Initial Studies
The initial research provided quantitative data on the inhibitory effects of this compound on various neutrophil functions. These findings are summarized in the table below.
| Parameter | Agonist | This compound IC₅₀ (μM) | Reference |
| Superoxide Anion Production | fMLP (0.1 μM) | 1.98 ± 0.14 | [2] |
| Cathepsin G Release | fMLP (0.1 μM) | 2.76 ± 0.15 | [2] |
IC₅₀ represents the half maximal inhibitory concentration.
Experimental Protocols: Key Methodologies from Foundational Research
To provide a comprehensive understanding, the key experimental protocols from the initial studies suggesting this compound's efficacy are detailed below.
Neutrophil Isolation
Human neutrophils were isolated from the peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Hypaque gradient centrifugation and hypotonic lysis of remaining red blood cells.
Superoxide Anion Production Assay
Superoxide anion production was measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c. Neutrophils were incubated with ferricytochrome c and varying concentrations of this compound before being stimulated with fMLP. The change in absorbance was monitored at 550 nm.
Granular Release Assay (Cathepsin G)
The release of cathepsin G was determined by measuring the enzymatic activity in the supernatant of stimulated neutrophils. Neutrophils were pre-incubated with this compound, followed by stimulation with fMLP. The supernatant was then incubated with a cathepsin G-specific substrate, and the change in absorbance was measured.
Immunoprecipitation Assay
To investigate the interaction between Gβγ and its downstream effectors, neutrophil lysates were incubated with antibodies against Src kinase or PLCβ. The immunoprecipitated proteins were then subjected to Western blotting and probed with antibodies against Gβγ to assess the level of co-precipitation in the presence and absence of this compound.
Contradictory Evidence and a Shift in Perspective
More recent research has challenged the initial findings regarding this compound's role in inhibiting neutrophil activation.[3][4] A 2023 study, utilizing this compound from two distinct commercial suppliers, failed to reproduce the previously reported inhibitory effects on neutrophil responses.[3] This study found that this compound did not inhibit neutrophil responses mediated through the fMLP receptor (FPR1) or the closely related formyl peptide receptor 2 (FPR2).[3][4]
Furthermore, the later study reported that this compound also lacked any selective inhibitory activity on neutrophil responses mediated through Gαq-coupled GPCRs for platelet-activating factor and ATP.[3][4] These findings suggest that the anti-inflammatory effects previously attributed to this compound might have been due to other, co-isolated compounds from the Euphorbia formosana root extract, and that this compound itself is not a direct inhibitor of Gαi-mediated signaling in neutrophils.[3]
Logical Flow of the Conflicting Findings
Caption: A diagram illustrating the conflicting research findings on this compound's bioactivity.
Discussion and Implications for Drug Development
The conflicting findings surrounding this compound's bioactivity underscore the critical importance of rigorous validation and replication in preclinical drug development. While the initial research presented a compelling mechanism for this compound's anti-inflammatory potential, the subsequent failure to reproduce these results with commercially sourced this compound raises significant questions about the identity of the true active compound in the original Euphorbia formosana extracts.
For researchers and drug development professionals, this case highlights several key considerations:
-
Purity and Source of Investigational Compounds: The discrepancy in findings may be attributable to the purity of the this compound used in the different studies or the presence of other bioactive compounds in the initial plant extract.
-
Importance of Independent Replication: The follow-up study by Sundqvist et al. serves as a crucial example of the self-correcting nature of the scientific process and the necessity of independently verifying novel findings.
-
Future Directions: Future research should focus on the comprehensive phytochemical analysis of Euphorbia formosana extracts to identify the compound(s) responsible for the observed anti-inflammatory effects. Further investigation into the potential synergistic effects of multiple compounds within the extract may also be warranted.
Conclusion
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Larixol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Larixol derivatives, focusing on methodologies suitable for research and development. The protocols are based on established literature and offer detailed steps for chemical transformations, purification, and characterization.
Introduction to this compound
(+)-Larixol is a labdane-type diterpenoid that is abundantly found in the oleoresin of larch trees (genus Larix)[1][2]. Its unique structure, featuring hydroxyl groups at C-6 and C-13 and a vinyl group, makes it a versatile starting material for the synthesis of a wide range of biologically active compounds[1][2]. The chemical modification of (+)-Larixol and its acetate has been a subject of interest for decades, leading to the synthesis of various derivatives, including drimanes, ambrox-like compounds, and other functionalized molecules with potential therapeutic applications[2][3][4]. This document outlines key synthetic strategies and detailed protocols for the preparation of this compound derivatives.
Extraction of (+)-Larixol from Natural Sources
The primary source of (+)-Larixol is the oleoresin of European larch (Larix decidua Mill.)[1][5]. The starting material can be isolated using the following procedure.
Protocol 1: Isolation of (+)-Larixol
-
Source Material : Commercially available Larch oleoresin[5].
-
Extraction : The oleoresin is subjected to extraction with a suitable solvent such as n-hexane to isolate the lipophilic components, including larixyl acetate[1][6].
-
Saponification : The resulting larixyl acetate is then saponified to yield (+)-Larixol[1].
-
Purification : The crude product is purified by column chromatography on silica gel to obtain pure (+)-Larixol.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into three main strategies: modification of the side chain, functionalization of the B-ring, and oxidative transformations.
A common strategy involves the oxidative cleavage of the C-9 side chain of (+)-Larixol or its acetate to produce 14,15-bisnorlabdane-13-ones[1]. These intermediates are valuable synthons for the preparation of drimane sesquiterpenoids and Ambrox®-like compounds[3][4].
Workflow for Side Chain Modification and Subsequent Transformations
Caption: Synthetic workflow for side chain modification of this compound.
Protocol 2: Synthesis of 6α-acetoxy-14,15-bisnorlabd-8(17)-en-13-one
This protocol is adapted from the work of Bolster et al., as cited in various reviews[3].
-
Starting Material : Larixyl acetate.
-
Oxidation : Larixyl acetate is oxidized with potassium permanganate (KMnO4) in dichloromethane (CH2Cl2) to cleave the side chain[3].
-
Work-up and Purification : The reaction mixture is worked up to remove manganese dioxide and other byproducts. The crude product is then purified by column chromatography on silica gel to yield 6α-acetoxy-14,15-bisnorlabd-8(17)-en-13-one.
Protocol 3: Synthesis of Drimanes via Norrish Type II Photolysis
This protocol is based on the work of Vlad, P. et al.[1].
-
Starting Material : 14,15-bisnorlabdene-13-ones (obtained from Protocol 2).
-
Photochemical Reaction : The methyl ketone is subjected to Norrish II type photochemical degradation under UV irradiation[1]. This reaction eliminates three additional carbons from the side chain.
-
Product Isolation : The resulting drimanic compounds are isolated from the reaction mixture using chromatographic techniques.
Another synthetic approach focuses on modifying the B-ring of the this compound scaffold while preserving the side chain. This can be achieved through a combination of classical and non-conventional methods like dye-sensitized photooxidation[5][7].
Workflow for B-Ring Functionalization
Caption: Synthesis of B-ring functionalized this compound derivatives.
Protocol 4: Synthesis of B-Ring Functionalized Derivatives
This protocol is based on the work of Ciocarlan et al.[5].
-
Oxidation of (+)-Larixol : (+)-Larixol is oxidized to the corresponding exocyclic ketone[5].
-
Isomerization : The exocyclic ketone is then isomerized to an endocyclic ketone[5].
-
Protection of Hydroxyl Group : The tertiary hydroxyl group at C-13 is protected by acetylation under standard conditions to yield a ketoacetate[5].
-
Photooxidation : The ketoacetate is subjected to dye-sensitized photooxidation, which can lead to products of photooxidative dehydrogenation or [2+4] cycloaddition of singlet oxygen, resulting in endoperoxide derivatives[5][7].
Various oxidative transformations can be performed on the hydroxyl groups of this compound or on the side chain to introduce new functionalities[1].
Protocol 5: Synthesis of (-)-Albrassitriol and (-)-epi-Albrassitriol
This is a shorter synthesis route reported by Lagnel, B. et al.[1].
-
Starting Material : Dienone 17, obtained from (+)-Larixol.
-
Epoxidation : Epoxidation of the dienone.
-
Hydrolysis : Perchloric acid (HClO4) assisted hydrolysis of the resulting diastereoisomeric epoxides to yield the key intermediate ketodiol 25.
-
Reduction : Reduction of the ketodiol with Lithium aluminium hydride (LiAlH4) to complete the synthesis of (-)-albrassitriol and (-)-epi-albrassitriol[1].
Data Presentation
The following table summarizes the yields for some of the key synthetic transformations of (+)-Larixol and its derivatives as reported in the literature.
| Starting Material | Product | Key Reagents/Reaction Type | Yield (%) | Reference |
| Larixyl Acetate | 6α-acetoxy-14,15-bisnorlabd-8(17)-en-13-one | KMnO4 | Not specified | [3] |
| Acetoxy diene 15 | Fragrolide | CrO3 | ~21% (overall) | [1][2] |
| Dienone 17 | (-)-Albrassitriol | Multiple steps | ~8% (overall) | [1] |
| Dienone 17 | (-)-epi-Albrassitriol | Multiple steps | ~4% (overall) | [1] |
| Ketoacetate 33 | Bromide 34 | NBS, CCl4 | 91% | [1] |
| Bromide 34 | Diacetate 35 | KOAc, DMSO | 98% | [1] |
Characterization of this compound Derivatives
The structure of the synthesized this compound derivatives must be confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for elucidating the detailed structure and stereochemistry of the products[7].
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups such as hydroxyls, carbonyls, and double bonds[7].
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction analysis provides unambiguous proof of the structure and stereochemistry[5][7].
Conclusion
(+)-Larixol is a valuable and readily available natural product for the synthesis of a diverse range of derivatives. The protocols and strategies outlined in these application notes provide a foundation for researchers to explore the chemical space of this compound-based compounds for potential applications in drug discovery and other areas of chemical research. The versatility of this compound's structure allows for numerous modifications, paving the way for the creation of novel molecules with interesting biological activities.
References
Application of Larixol in Focal Segmental Glomerulosclerosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of steroid-resistant nephrotic syndrome and end-stage renal disease. A key pathological feature of FSGS is podocyte injury and effacement, leading to proteinuria and progressive loss of kidney function.[1] Gain-of-function mutations in the transient receptor potential canonical 6 (TRPC6) channel, a calcium-permeable cation channel expressed in podocytes, have been identified as a cause of autosomal dominant FSGS.[1] This has positioned TRPC6 as a promising therapeutic target for FSGS. Larixol, a naturally occurring diterpene from the European larch (Larix decidua), has emerged as a valuable scaffold for the development of potent and selective TRPC6 inhibitors.[1][2] This document provides detailed application notes and protocols based on published research for the use of this compound and its derivatives in FSGS research.
Key Applications of this compound Derivatives in FSGS Research
The primary application of this compound in the context of FSGS research is as a chemical starting point for the synthesis of more potent and selective inhibitors of the TRPC6 channel. Research has demonstrated that semi-synthetic derivatives of this compound, such as Larixyl Carbamate (LC) and Larixyl N-methylcarbamate (SH045), exhibit significant inhibitory activity against both wild-type and FSGS-associated mutant TRPC6 channels.[1][3]
Key research applications include:
-
In vitro characterization of TRPC6 channel inhibition: Assessing the potency and selectivity of this compound derivatives on TRPC6 channels expressed in cell lines.
-
Investigation of FSGS-related TRPC6 mutants: Studying the inhibitory effect of this compound derivatives on specific TRPC6 mutations known to cause FSGS.[1]
-
Probing the role of TRPC6 in podocyte calcium signaling: Utilizing this compound derivatives as pharmacological tools to dissect the contribution of TRPC6 to calcium influx in podocytes.
-
In vivo evaluation in models of kidney disease: Assessing the therapeutic potential of this compound derivatives in animal models of renal fibrosis and dysfunction.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the inhibitory effects of this compound and its derivatives on TRPC6 channels.
Table 1: Inhibitory Potency (IC50) of this compound and its Derivatives on TRPC6 Channels
| Compound | Target | Activation Method | IC50 (µM) | Reference |
| This compound | TRPC6 | OAG-stimulated Ca2+ entry | 2.04 | [4] |
| Larixyl Acetate | TRPC6 | OAG-stimulated Ca2+ entry | 0.58 | [4] |
| Larixyl Carbamate (LC) | TRPC6 | OAG-stimulated Ca2+ entry | ~0.1 | [1] |
| Larixyl N-methylcarbamate (SH045) | TRPC6 | OAG-stimulated Ca2+ entry | 0.15 ± 0.06 | [5] |
OAG: 1-oleoyl-2-acetyl-sn-glycerol, a diacylglycerol analog used to activate TRPC6 channels.
Table 2: Selectivity of Larixyl Carbamate (LC) for TRPC6 over other TRPC Isoforms
| TRPC Isoform | Preference (fold) vs. TRPC6 | Reference |
| TRPC3 | ~30 | [1] |
| TRPC7 | ~5 | [1] |
Table 3: Inhibition of FSGS-related TRPC6 Mutants by Larixyl Carbamate (LC)
| TRPC6 Mutant | Inhibition at 1 µM LC | Reference |
| M132T | Strong Inhibition | [1] |
| R175Q | Strong Inhibition | [1] |
| Other tested mutants | Strong Inhibition | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound derivatives in FSGS research, adapted from published literature.[1][3]
Protocol 1: Synthesis of Larixyl Carbamate (LC)
This protocol describes the chemical synthesis of Larixyl Carbamate from this compound.[1]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
2,2,2-trichloroacetyl isocyanate
-
Methanol
-
Potassium carbonate
-
Diethyl ether
-
Water
-
Magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add 2,2,2-trichloroacetyl isocyanate (1.0 equivalent) to the solution and stir at room temperature for 1 hour.
-
Remove the solvent using a rotary evaporator.
-
Dissolve the dried product in methanol.
-
Add potassium carbonate (1.08 equivalents) and stir the suspension at room temperature for 1 hour.
-
Evaporate the reaction mixture to dryness.
-
Suspend the residue in water and extract three times with diethyl ether.
-
Combine the organic phases, dry over magnesium sulfate, filter, and remove the solvent to yield Larixyl Carbamate.
-
Purify the final product by chromatography on silica.
Protocol 2: In Vitro TRPC6 Inhibition Assay using Calcium Imaging
This protocol details the assessment of TRPC6 inhibition by this compound derivatives using a fluorescent calcium indicator in a cell line stably expressing human TRPC6 (hTRPC6).[1][4]
Materials:
-
HEK293 cells stably expressing hTRPC6-YFP
-
Fluo-4 AM calcium indicator
-
HEPES buffered saline (HBS)
-
This compound derivative (e.g., Larixyl Carbamate) dissolved in DMSO
-
1-oleoyl-2-acetyl-sn-glycerol (OAG)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Plate HEK-hTRPC6-YFP cells in a multi-well plate suitable for fluorescence imaging.
-
Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's instructions. This typically involves incubation with the dye in HBS for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and replace the medium with HBS. Add various concentrations of the this compound derivative (or vehicle control, DMSO) to the wells and incubate for a specified period (e.g., 10-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of the Fluo-4 loaded cells.
-
TRPC6 Activation and Data Acquisition: Add the TRPC6 agonist OAG (e.g., 50 µM final concentration) to the wells to stimulate Ca2+ entry. Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after OAG addition. Plot the ΔF against the concentration of the this compound derivative to determine the IC50 value.
Protocol 3: In Vivo Evaluation of a this compound Derivative in a Mouse Model of Renal Fibrosis
This protocol is based on a study using Larixyl N-methylcarbamate (SH045) in a unilateral ureteral obstruction (UUO) model in mice, a common model for studying renal fibrosis.[3]
Materials:
-
New Zealand Obese (NZO) mice (or other suitable strain)
-
Larixyl N-methylcarbamate (SH045)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Surgical instruments for UUO surgery
-
Anesthetics
-
Tissue collection and processing reagents (for histology, RNA extraction, etc.)
Procedure:
-
Animal Model: Induce unilateral ureteral obstruction in mice by ligating the left ureter. Sham-operated animals serve as controls.
-
Drug Administration: Administer SH045 or vehicle to the mice daily via oral gavage, starting from the day of surgery.
-
Tissue Harvesting: Euthanize the mice at a predetermined time point (e.g., 7 or 14 days post-UUO) and harvest the kidneys.
-
Fibrosis Assessment:
-
Histology: Fix kidney sections in formalin, embed in paraffin, and perform staining with Sirius Red or for fibronectin to visualize collagen deposition and fibrosis.
-
Immunohistochemistry: Stain for markers of fibrosis and inflammation, such as α-smooth muscle actin (α-SMA), F4/80 (macrophages), and CD4 (T-cells).
-
-
Gene Expression Analysis:
-
Extract RNA from kidney tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of pro-fibrotic markers (e.g., Col1α1, Col3α1, Acta2), and inflammatory chemokines (e.g., Cxcl1, Ccl5).
-
-
Data Analysis: Quantify the stained areas from histology and immunohistochemistry images. Analyze the gene expression data relative to housekeeping genes. Compare the results between the SH045-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound derivatives and the experimental workflows.
Caption: Mechanism of action of this compound derivatives in inhibiting TRPC6-mediated calcium influx in podocytes.
Caption: Experimental workflow for in vitro TRPC6 inhibition assay.
Caption: Experimental workflow for in vivo evaluation of this compound derivatives in a renal fibrosis model.
Conclusion and Future Directions
This compound and its semi-synthetic derivatives represent a promising class of compounds for the study of FSGS and other kidney diseases where TRPC6 channels play a pathogenic role. The high potency and selectivity of compounds like Larixyl Carbamate make them valuable research tools for dissecting the molecular mechanisms of podocyte injury. Furthermore, the demonstrated in vivo efficacy of a this compound derivative in a model of renal fibrosis suggests potential therapeutic applications.
Future research should focus on:
-
Comprehensive in vivo studies in genetic models of FSGS to validate the therapeutic potential of this compound derivatives.
-
Pharmacokinetic and pharmacodynamic studies to optimize drug delivery and dosing regimens.
-
Investigation of potential off-target effects and long-term safety profiles.
-
Exploration of the efficacy of these compounds in other forms of chronic kidney disease where TRPC6 may be implicated.
These continued efforts will be crucial in translating the promising preclinical findings of this compound derivatives into novel therapies for patients with FSGS and related kidney disorders.
References
- 1. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Inhibition of TRPC6 by SH045 Attenuates Renal Fibrosis in a New Zealand Obese (NZO) Mouse Model of Metabolic Syndrome [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Larixol and its Derivatives: Potent Tools for Investigating TRPC6 Channels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a crucial role in various physiological processes. Their dysregulation has been implicated in a range of pathologies, including pulmonary and renal diseases.[1] The development of selective inhibitors is therefore of significant interest for both basic research and therapeutic applications. Larixol, a labdane-type diterpene derived from larch balsam, and its more potent acetylated form, larixyl acetate, have been identified as selective inhibitors of TRPC6 channels.[1][2] These natural compounds provide a valuable starting point for the pharmacological modulation of TRPC6 in experimental settings.[1][2] This document provides detailed application notes and protocols for utilizing this compound and its derivatives to investigate TRPC6 channel function.
Data Presentation: Quantitative Analysis of this compound and Larixyl Acetate Activity
The inhibitory potency of this compound and larixyl acetate against TRPC6 and related TRPC channels has been quantified using various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) obtained from studies on recombinant channel expression systems.
| Compound | Target Channel | IC50 Value (µM) | Assay Type | Cell Line | Notes |
| This compound | TRPC6 | 2.04 | OAG-stimulated Ca2+ entry | HEK hTRPC6-YFP | Moderately potent with a marked preference for TRPC6 over TRPC3.[3] |
| Larixyl Acetate | TRPC6 | 0.1 - 0.6 | Ca2+ entry and ionic currents | Recombinant TRPC6 channels | Potent inhibition confirmed in native TRPC6-like signals.[1] |
| Larixyl Acetate | TRPC6 | 0.58 | OAG-stimulated Ca2+ entry | HEK hTRPC6-YFP | Higher potency than this compound.[3] |
| Larixyl Acetate | TRPC3 | 6.38 | OAG-stimulated Ca2+ entry | HEK hTRPC3-YFP | Demonstrates ~12-fold selectivity for TRPC6 over TRPC3.[1][3] |
| Larixyl Acetate | TRPC7 | - | Ca2+ entry and ionic currents | Recombinant TRPC7 channels | Exhibits ~5-fold selectivity for TRPC6 over TRPC7.[1] |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound and its derivatives, it is essential to understand the signaling pathways governing TRPC6 activation and the experimental workflows for its investigation.
TRPC6 Channel Activation Signaling Pathway
TRPC6 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 triggers calcium release from the endoplasmic reticulum, DAG directly activates TRPC6 channels, leading to an influx of Ca2+ and other cations.
General Experimental Workflow for Screening TRPC6 Inhibitors
The following diagram outlines a typical workflow for identifying and characterizing novel TRPC6 inhibitors like this compound.
Experimental Protocols
Protocol 1: Calcium Imaging for TRPC6 Activity in HEK293 Cells
This protocol describes the use of a fluorescent calcium indicator to measure TRPC6 channel activity in response to an agonist and its inhibition by this compound or larixyl acetate.
Materials:
-
HEK293 cells stably or transiently expressing human TRPC6 (hTRPC6)
-
Culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluo-4 AM or Fura-2 AM (calcium indicator)
-
Pluronic F-127
-
1-oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC6 agonist
-
This compound or larixyl acetate stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope equipped for calcium imaging
Procedure:
-
Cell Plating: Seed HEK293-hTRPC6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in calcium imaging buffer.
-
Remove the culture medium from the wells and wash once with imaging buffer.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, gently wash the cells twice with imaging buffer to remove extracellular dye.
-
Compound Pre-incubation: Add imaging buffer containing various concentrations of this compound, larixyl acetate, or vehicle (DMSO) to the respective wells. Incubate for 10-20 minutes at room temperature.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader or microscope.
-
Agonist Stimulation: Add OAG (final concentration, e.g., 50-100 µM) to the wells to activate TRPC6 channels.
-
Post-stimulation Fluorescence Measurement: Immediately begin recording the fluorescence intensity for several minutes to capture the calcium influx.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (ΔF/F0).
-
Plot the normalized fluorescence as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ionic currents through TRPC6 channels and their inhibition by this compound.
Materials:
-
HEK293 cells expressing hTRPC6, plated on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
OAG and this compound/larixyl acetate stock solutions
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.
-
Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.
-
Record baseline currents in the absence of any agonist.
-
-
Channel Activation and Inhibition:
-
Perfuse the cell with the extracellular solution containing OAG (e.g., 100 µM) to activate TRPC6 channels and record the resulting currents.
-
Once a stable current is achieved, co-apply this compound or larixyl acetate at the desired concentration with OAG and record the inhibited currents.
-
-
Data Analysis:
-
Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV) before and after the application of the inhibitor.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Construct a dose-response curve to determine the IC50 value.
-
Protocol 3: Isolation of Pulmonary Artery Smooth Muscle Cells (PASMCs)
This protocol describes a method for isolating primary PASMCs to study native TRPC6 channels.
Materials:
-
Rat or mouse lungs
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Collagenase type I
-
Elastase
-
Soybean trypsin inhibitor
-
Fetal bovine serum (FBS)
-
Antibiotics (penicillin/streptomycin)
-
Sterile dissection tools
Procedure:
-
Tissue Dissection: Euthanize the animal according to approved protocols. Perfuse the pulmonary artery with cold saline to clear the blood. Dissect the main pulmonary artery and its larger branches.
-
Endothelium Removal: Gently scrape the intimal surface of the arteries to remove the endothelium.
-
Enzymatic Digestion:
-
Mince the arterial tissue into small pieces.
-
Incubate the tissue in a digestion solution containing collagenase and elastase in DMEM at 37°C with gentle agitation. The digestion time will need to be optimized.
-
-
Cell Dissociation and Plating:
-
Stop the digestion by adding DMEM with FBS (the serum contains protease inhibitors).
-
Gently triturate the tissue fragments with a pipette to release the smooth muscle cells.
-
Filter the cell suspension through a cell strainer (e.g., 100 µm) to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in culture medium (DMEM with 10-20% FBS and antibiotics).
-
Plate the cells in culture flasks or on coverslips.
-
-
Cell Culture and Characterization:
-
Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
Confirm the smooth muscle cell phenotype by immunofluorescence staining for α-smooth muscle actin.
-
Conclusion
This compound and its derivative, larixyl acetate, are valuable pharmacological tools for the investigation of TRPC6 channels. Their selectivity over other TRPC isoforms makes them particularly useful for dissecting the specific roles of TRPC6 in cellular physiology and disease. The protocols provided here offer a starting point for researchers to utilize these compounds in a variety of experimental settings to further elucidate the function of TRPC6 and explore its potential as a therapeutic target.
References
- 1. Isolation, culture and identification of pulmonary arterial smooth muscle cells from rat distal pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple regulation by calcium of murine homologues of transient receptor potential proteins TRPC6 and TRPC7 expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
Larixyl Acetate: A Novel TRPC6 Inhibitor for Neuropathic Pain Research
Application Notes and Protocols for Preclinical Neuropathic Pain Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Recent research has identified the Transient Receptor Potential Canonical 6 (TRPC6) channel as a key player in the pathophysiology of neuropathic pain, particularly in mediating mechanical hyperalgesia.[1][2][3][4] Larixyl acetate, a natural compound found in larch resin, has emerged as a potent and selective inhibitor of TRPC6.[1][3][4] This document provides detailed application notes and experimental protocols for utilizing larixyl acetate in preclinical models of neuropathic pain, based on findings from rodent studies. These protocols are intended to guide researchers in investigating the therapeutic potential of larixyl acetate and elucidating its mechanism of action.
Mechanism of Action
Larixyl acetate exerts its analgesic and anti-inflammatory effects in neuropathic pain states primarily through the inhibition of the TRPC6 channel.[1][3][4] This action disrupts the downstream signaling cascade that contributes to central sensitization and neuroinflammation. Specifically, intrathecal administration of larixyl acetate has been shown to suppress the upregulation of TRPC6 and the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in spinal microglia.[1][3][4] The p38 MAPK pathway is a well-established contributor to the activation of microglia and the subsequent release of pro-inflammatory cytokines, which are crucial in the maintenance of neuropathic pain.[1][3] By inhibiting this pathway, larixyl acetate mitigates microglial activation and reduces the production of pro-inflammatory mediators, leading to an alleviation of pain hypersensitivity.[1][3][4]
Data Presentation
Table 1: Efficacy of Single Intrathecal Larixyl Acetate Administration on Mechanical Allodynia in a Spared Nerve Injury (SNI) Rat Model
| Dose (µM) | Peak Effect (Paw Withdrawal Threshold in g) | Time to Peak Effect (hours post-administration) | Efficacy Compared to Vehicle |
| 3 | Not specified | Not specified | Minimal |
| 10 | Not specified | Not specified | Significant increase in threshold |
| 30 | 9.33 ± 2.03 g | 2.5 | Significant increase in threshold (p < 0.001 vs. vehicle) |
Data extracted from a study by Wang et al. (2020) in a rat model of spared nerve injury (SNI).[1]
Table 2: Efficacy of Larixyl Acetate on Cold Allodynia in an SNI Rat Model
| Treatment | Response to Acetone | Time Point of Significant Effect (hours post-administration) |
| Single 30 µM Larixyl Acetate | Significantly reduced response | 2 and 3 |
| Multiple 30 µM Larixyl Acetate | Similar but weaker inhibitory effects compared to mechanical allodynia | Not specified |
Data extracted from a study by Wang et al. (2020).[1][2][3][4]
Table 3: Effect of Multiple Dosing of Larixyl Acetate on Neuroinflammation Markers in the Spinal Cord of SNI Rats
| Marker | Effect of Larixyl Acetate (30 µM for 6 days) |
| Iba-1 (microglial marker) | Dose-dependent inhibition of upregulation |
| GFAP (astrocyte marker) | No obvious effect |
| TNF-α | Dose-dependent inhibition of upregulation |
| IL-1β | Dose-dependent inhibition of upregulation |
| IL-6 | Dose-dependent inhibition of upregulation |
| IL-10 (anti-inflammatory) | No obvious effect |
Data extracted from a study by Wang et al. (2020).[2][3][4]
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical procedure induces persistent peripheral neuropathic pain and is a widely used model to study the mechanisms of and potential treatments for this condition.[2][5][6]
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., 7% chloral hydrate)
-
Surgical instruments (scissors, forceps)
-
Suture material
Protocol:
-
Anesthetize the rat following approved institutional animal care and use committee protocols.
-
Make a small incision in the skin of the lateral surface of the left thigh.
-
Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate and transect these two nerves, removing a small section to prevent regeneration.
-
Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a designated period (e.g., 5 days) before behavioral testing.
Intrathecal Catheter Implantation
For direct administration of larixyl acetate to the spinal cord, an intrathecal catheter is required.
Materials:
-
Polyethylene tubing (PE-10)
-
Anesthetic
-
Surgical instruments
Protocol:
-
Anesthetize the rat.
-
Make a small incision over the cisterna magna.
-
Carefully insert a PE-10 catheter into the subarachnoid space and advance it to the lumbar enlargement of the spinal cord.
-
Secure the catheter in place with sutures and dental cement.
-
Allow the animals to recover for several days before drug administration.
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a mechanical stimulus.[2][7]
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated mesh platform
Protocol:
-
Place the rat in an individual compartment on the elevated mesh platform and allow it to acclimate.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
Assessment of Cold Allodynia (Acetone Test)
This test assesses the sensitivity to a cold, non-noxious stimulus.[2]
Materials:
-
Acetone
-
Syringe
Protocol:
-
Place the rat on the elevated mesh platform and allow it to acclimate.
-
Apply a drop of acetone to the plantar surface of the hind paw.
-
Observe the animal's response, such as paw withdrawal, licking, or flinching.
-
Record the duration or frequency of the response.
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins, such as TRPC6 and phosphorylated p38.[2]
Materials:
-
Spinal cord tissue
-
Lysis buffer
-
Primary and secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot imaging system
Protocol:
-
Euthanize the animals and dissect the lumbar spinal cord.
-
Homogenize the tissue in lysis buffer and quantify the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-TRPC6, anti-phospho-p38).
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using an appropriate imaging system and quantify the band intensity.
Visualizations
References
- 1. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerv… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Measuring Larixol's Effect on Superoxide Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Superoxide (O₂⁻) is a highly reactive oxygen species (ROS) produced as a natural byproduct of aerobic metabolism, primarily within the mitochondria, and by specific enzymes such as NADPH oxidases.[1] While it plays a role in cellular signaling and host defense, excessive production of superoxide leads to oxidative stress, a condition implicated in numerous pathologies including inflammation, cardiovascular disease, and neurodegenerative disorders.[1][2] Consequently, identifying and characterizing compounds that can modulate superoxide production is a significant focus of drug discovery.
Larixol, a diterpene extracted from Euphorbia formosana, has been identified as an inhibitor of superoxide production in human neutrophils.[3][4] Specifically, it targets the βγ subunit of the Gi-protein associated with the formyl peptide receptor (fMLP receptor), thereby blocking the downstream signaling cascade that leads to the activation of NADPH oxidase.[3][5] This application note provides detailed protocols for several common techniques to measure and quantify the inhibitory effect of this compound on superoxide production.
Mechanism of Action: this compound Inhibition of fMLP-Induced Superoxide Production
In neutrophils, the binding of the chemoattractant fMLP to its G-protein coupled receptor (GPCR) initiates a signaling cascade. This leads to the dissociation of the heterotrimeric Gi-protein into its Gαi and Gβγ subunits. The released Gβγ subunit interacts with and activates downstream effectors, including Phospholipase Cβ (PLCβ) and Src kinases. This cascade ultimately results in the assembly and activation of the NADPH oxidase complex at the cell membrane, which catalyzes the production of superoxide by transferring an electron from NADPH to molecular oxygen.[3]
This compound exerts its inhibitory effect by disrupting the interaction between the Gβγ subunit and its downstream signaling partners, effectively preventing the activation of NADPH oxidase and subsequent superoxide generation.[3][5]
Figure 1. this compound's mechanism of inhibiting fMLP-induced superoxide production.
Quantitative Data Presentation
Proper data presentation is crucial for comparing the potency of inhibitors. Results should be summarized in a clear, tabular format. This compound has been shown to inhibit fMLP-induced superoxide anion production in human neutrophils with an IC₅₀ value of 1.98 ± 0.14 µM.[3][5]
Table 1: Example Data - Inhibition of fMLP-Induced Superoxide Production by this compound
| This compound Concentration (µM) | Superoxide Production (Relative Units) | % Inhibition |
| 0 (Vehicle Control) | 100.0 ± 5.2 | 0% |
| 0.1 | 85.3 ± 4.5 | 14.7% |
| 0.5 | 68.1 ± 3.9 | 31.9% |
| 1.0 | 54.2 ± 3.1 | 45.8% |
| 1.98 (IC₅₀) | 50.0 (Calculated) | 50.0% |
| 5.0 | 25.7 ± 2.2 | 74.3% |
| 10.0 | 15.1 ± 1.8 | 84.9% |
| 20.0 | 10.2 ± 1.5 | 89.8% |
Note: Data are presented as mean ± SEM. The % Inhibition is calculated relative to the vehicle control after subtracting the background (unstimulated cells). The IC₅₀ value is determined by non-linear regression analysis of the dose-response curve.
General Experimental Workflow
The general procedure for assessing the effect of an inhibitor like this compound involves preparing the cells, pre-incubating with the compound, stimulating superoxide production, and then measuring the output using a specific detection method.
Figure 2. General experimental workflow for testing this compound's inhibitory effects.
Experimental Protocols
Several methods are available for detecting superoxide. The choice of assay depends on factors such as the source of superoxide (intra- vs. extracellular), required sensitivity, and available equipment.
Lucigenin-Enhanced Chemiluminescence Assay
Principle: This assay detects extracellular superoxide. Lucigenin (bis-N-methylacridinium nitrate) is reduced by superoxide to a radical cation, which, upon further reaction with superoxide, produces an unstable dioxetane. The breakdown of this intermediate emits light, which can be quantified using a luminometer.[4] It is a highly sensitive kinetic assay. Caution is advised as high concentrations of lucigenin (>10 µM) can participate in redox cycling, leading to artificial superoxide generation.
Protocol:
-
Cell Preparation: Isolate human neutrophils from peripheral blood and resuspend them in a suitable buffer (e.g., modified Krebs' buffer, pH 7.4) at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well white, flat-bottom plate, add 50 µL of the cell suspension to each well.
-
Inhibitor Addition: Add 25 µL of this compound at various concentrations (prepared in the same buffer) to the wells. For the control, add 25 µL of the vehicle (e.g., DMSO diluted in buffer).
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Probe Addition: Prepare a detection solution containing Lucigenin (final concentration 5 µM). Add 25 µL of this solution to each well.
-
Measurement (Baseline): Place the plate in a luminometer pre-warmed to 37°C and record baseline chemiluminescence for 5 minutes.
-
Stimulation: Add 25 µL of the stimulant fMLP (final concentration 0.1 µM) to each well.
-
Measurement (Kinetics): Immediately begin measuring chemiluminescence kinetically for 30-60 minutes.
-
Data Analysis: Calculate the peak or area under the curve (AUC) for each condition. Determine the percentage inhibition for each this compound concentration relative to the fMLP-stimulated control and calculate the IC₅₀.
Nitroblue Tetrazolium (NBT) Reduction Assay
Principle: This is a colorimetric endpoint assay that can measure intracellular superoxide. The membrane-permeable, yellow NBT is reduced by superoxide to a dark-blue, water-insoluble formazan precipitate.[5] The amount of formazan produced is proportional to the amount of superoxide generated. The formazan can be solubilized, and the absorbance measured.
Protocol:
-
Cell Preparation: Prepare neutrophils as described above and adjust to 1 x 10⁶ cells/mL in a buffer like PBS with Ca²⁺/Mg²⁺.
-
Assay Setup: In a 96-well clear, flat-bottom plate, add 100 µL of cell suspension per well.
-
Inhibitor Addition: Add 25 µL of this compound dilutions or vehicle.
-
Pre-incubation: Incubate at 37°C for 15-30 minutes.
-
Stimulation & Detection: Add 50 µL of a solution containing both fMLP (final conc. 0.1 µM) and NBT (final conc. 0.5-1 mg/mL).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator. The reaction can be stopped by adding 0.1 M HCl.
-
Formazan Solubilization: Centrifuge the plate (e.g., 400 x g for 5 min), discard the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Measurement: Read the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of unstimulated cells (background). Calculate the percentage inhibition for each this compound concentration and determine the IC₅₀.
Figure 3. Workflow for the Nitroblue Tetrazolium (NBT) reduction assay.
MitoSOX™ Red Assay for Mitochondrial Superoxide
Principle: While this compound's known mechanism is on NADPH oxidase, it is often useful to assess off-target effects, such as on mitochondrial superoxide production. MitoSOX™ Red is a cell-permeant fluorescent probe that selectively targets mitochondria. It is oxidized by superoxide, but not other ROS, to a product that binds to mitochondrial nucleic acids, exhibiting bright red fluorescence. This can be measured by fluorescence microscopy or flow cytometry.
Protocol (Flow Cytometry):
-
Cell Preparation: Prepare cells (e.g., neutrophils or another cell type of interest) and suspend them in a suitable buffer (e.g., HBSS with Ca²⁺/Mg²⁺) at 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Treat cells in suspension tubes with various concentrations of this compound or vehicle and incubate under desired conditions.
-
Positive Control: In a separate tube, treat cells with a known mitochondrial superoxide inducer (e.g., Antimycin A, 10 µM) to validate the assay.
-
Probe Loading: Prepare a 5 µM MitoSOX Red working solution in buffer. Add this to each cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Wash: Centrifuge the cells (400 x g for 5 min), discard the supernatant, and wash twice with warm buffer to remove excess probe.
-
Resuspend: Resuspend the final cell pellet in 500 µL of buffer for analysis.
-
Measurement: Analyze the cells using a flow cytometer with an excitation of ~510 nm and emission detection at ~580 nm. Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
Data Analysis: Compare the MFI of this compound-treated samples to the vehicle control.
Figure 4. Workflow for the MitoSOX Red assay using flow cytometry.
Assay Comparison
Table 2: Comparison of Superoxide Detection Assays
| Feature | Lucigenin Chemiluminescence | NBT Reduction | MitoSOX Red Fluorescence |
| Principle | Chemiluminescence | Colorimetric (Absorbance) | Fluorescence |
| Target Superoxide | Primarily extracellular | Intracellular | Specifically mitochondrial |
| Measurement Type | Kinetic (real-time) | Endpoint | Endpoint |
| Sensitivity | High | Moderate | High |
| Specificity | Good, but potential for auto-oxidation at high conc. | Prone to artifacts from other reductants | High for superoxide over other ROS |
| Instrumentation | Luminometer | Absorbance Plate Reader | Flow Cytometer / Fluorescence Microscope |
| Key Advantage | Real-time kinetics | Simple, widely accessible | Specific localization to mitochondria |
| Key Disadvantage | Potential for artifacts; sensitive to buffer components | Semi-quantitative; potential lack of specificity | Does not measure NADPH oxidase-derived O₂⁻ |
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. 臺灣博碩士論文知識加值系統:自由的博碩士學位論文全文資料庫 [ndltd.ncl.edu.tw]
- 5. Quantitative relationship between inhibition of respiratory complexes and formation of reactive oxygen species in isolated nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation Assays with Larixol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larixol, a natural diterpene, has been identified as an inhibitor of N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation. Mechanistic studies indicate that this compound interferes with the crucial interaction between the βγ subunits of the G-protein (Gβγ) complex and its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ), following G-protein coupled receptor (GPCR) stimulation.[1][2][3] This inhibitory action on key signaling nodes makes this compound a compound of interest for modulating inflammatory responses.
Immunoprecipitation (IP) is an invaluable technique to isolate a specific protein (the "bait") out of a complex mixture, such as a cell lysate, using a specific antibody. When this technique is used to capture the bait protein along with its binding partners, it is referred to as co-immunoprecipitation (co-IP). This application note provides a detailed protocol for utilizing co-immunoprecipitation to study the inhibitory effect of this compound on the interaction between Gβγ and its downstream signaling partners in human neutrophils.
Mechanism of Action: this compound in the GPCR Signaling Pathway
This compound has been shown to inhibit fMLP-induced superoxide production and cathepsin G release in human neutrophils.[1][3] The underlying mechanism involves the disruption of the fMLP receptor-mediated signaling cascade. Upon fMLP binding, the associated heterotrimeric G-protein is activated, leading to the dissociation of the Gα and Gβγ subunits. The liberated Gβγ dimer can then interact with and activate downstream effector proteins like Src kinase and PLCβ. Research suggests that this compound exerts its inhibitory effects by preventing this Gβγ-effector interaction.[1][3]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound on fMLP-induced responses in human neutrophils, providing a basis for dose selection in experimental setups.
| Parameter | Agonist | This compound IC₅₀ (µM) | Reference |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | [1][3] |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | [1][3] |
Experimental Protocol: Co-Immunoprecipitation of Gβγ and Src Kinase
This protocol describes the co-immunoprecipitation of the Gβγ subunit to investigate its interaction with Src kinase in human neutrophils treated with fMLP, and to assess the inhibitory effect of this compound.
Note: This is a representative protocol based on established co-IP methods for G-protein signaling. Optimal conditions, including antibody concentrations, this compound concentration, and incubation times, should be empirically determined for your specific experimental system.
Materials and Reagents
-
Cells: Human neutrophils, isolated from fresh peripheral blood.
-
Reagents:
-
This compound (stock solution in DMSO)
-
fMLP (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Co-Immunoprecipitation Lysis/Wash Buffer (Non-denaturing): 20 mM Tris-HCl (pH 8.0), 137 mM NaCl, 1% NP-40, 2 mM EDTA. Store at 4°C.
-
Protease and Phosphatase Inhibitor Cocktails (e.g., Sigma-Aldrich P8340, P5726). Add fresh to lysis buffer immediately before use.
-
Primary Antibody for IP: Rabbit anti-Gβ (pan-specific) antibody.
-
Primary Antibody for Western Blot: Mouse anti-Src kinase antibody, Rabbit anti-Gβ antibody.
-
Control IgG: Rabbit IgG from the same species as the IP antibody.
-
Protein A/G magnetic beads or agarose slurry.
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Experimental Workflow Diagram
Step-by-Step Methodology
1. Cell Preparation and Treatment
-
Isolate human neutrophils and resuspend in an appropriate buffer (e.g., HBSS) at a concentration of 1x10⁷ cells/mL.
-
Pre-treat the cells with this compound (e.g., 1-10 µM, based on IC₅₀ data) or vehicle control (DMSO) for 15-30 minutes at 37°C.
-
Stimulate the cells with fMLP (e.g., 100 nM) for a short duration (e.g., 1-5 minutes) at 37°C. An unstimulated control should also be included.
-
Immediately stop the stimulation by adding ice-cold PBS. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
2. Cell Lysis
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer freshly supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is your protein sample.
-
(Optional) Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA). It is recommended to use 0.5-1.5 mg of total protein per IP reaction.
3. Pre-Clearing the Lysate (to reduce non-specific binding)
-
Add 20-30 µL of Protein A/G bead slurry to each 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.
4. Immunoprecipitation (Antibody Incubation)
-
To the pre-cleared lysate, add the primary antibody (anti-Gβ). The optimal amount should be determined by titration, but a starting point of 2-5 µg per IP is common.
-
For a negative control, add an equivalent amount of control IgG (e.g., Rabbit IgG) to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
5. Immune Complex Capture
-
Add 30-50 µL of equilibrated Protein A/G bead slurry to each antibody-lysate mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
6. Washing
-
Pellet the beads on a magnetic rack or by centrifugation. Carefully remove and discard the supernatant.
-
Resuspend the beads in 500 µL - 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
Repeat the wash step 3 to 5 times to effectively remove non-specifically bound proteins. After the final wash, remove as much buffer as possible.
7. Elution
-
Resuspend the washed bead pellet in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads and denature the proteins.
-
Pellet the beads using a magnet or centrifugation, and carefully transfer the supernatant (containing the eluted proteins) to a new tube.
8. Analysis by Western Blot
-
Load the eluted samples, along with an "input" sample (a small fraction of the pre-cleared lysate before IP), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against Src kinase (to detect the co-immunoprecipitated protein) and Gβ (to confirm the successful immunoprecipitation of the bait protein).
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Expected Outcome: In the fMLP-stimulated sample, a band for Src kinase should be detected in the Gβ immunoprecipitate. This band should be significantly reduced in intensity in the sample pre-treated with this compound, demonstrating the compound's inhibitory effect on the Gβγ-Src interaction. The control IgG lane should show no bands for either protein.
References
Application Notes and Protocols: Larixol as a Raw Material for Ambergris Flavor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ambergris, a rare and historically prized material from sperm whales, possesses a unique and sought-after fragrance profile. Its characteristic odor is largely attributed to the oxidative degradation products of the triterpenoid ambrein, with (-)-Ambroxide being a key olfactive component.[1] Due to the protected status of sperm whales and the scarcity of natural ambergris, synthetic routes to ambergris odorants are of significant commercial and research interest. Larixol, a naturally occurring labdane-type diterpenoid readily available from the oleoresin of larch trees (Larix decidua), serves as a valuable and sustainable chiral precursor for the synthesis of Ambrox®-like compounds, which mimic the desirable ambergris scent.[2][3]
These application notes provide a detailed overview of the synthetic pathways and experimental protocols for the transformation of this compound into key ambergris flavor intermediates and final products. Additionally, the underlying olfactory signaling pathway for ambergris odor perception is described.
Chemical Synthesis of Ambergris Compounds from this compound
The primary strategy for converting this compound to ambergris-like compounds involves the oxidative degradation of its side chain to generate key intermediates, which are then cyclized to form the characteristic tricyclic ether structure of Ambrox®. A pivotal intermediate in this synthetic route is 6α-hydroxy Ambrox®.[2] The overall workflow can be summarized as follows:
Caption: Synthetic workflow from this compound to Ambrox®-like compounds.
Data Presentation
Table 1: Summary of a Key Synthetic Intermediate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |
| 6α-hydroxy Ambrox® | C₁₆H₂₈O₂ | 252.40 | ¹H NMR (CDCl₃, δ, ppm): Signals corresponding to the tricyclic ether structure with a hydroxyl group at the 6α position. ¹³C NMR (CDCl₃, δ, ppm): Characteristic peaks for the carbon skeleton of Ambrox® with a signal indicating the C-6 hydroxyl substitution. IR (KBr, cm⁻¹): Broad absorption around 3400 cm⁻¹ (O-H stretch) and peaks in the 1100-1000 cm⁻¹ region (C-O stretch). | [2] |
Note: Specific peak values are often reported in detailed experimental sections of peer-reviewed literature and can vary slightly based on instrumentation and conditions.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of ambergris-like compounds from labdane diterpenoids and represent typical procedures. Researchers should consult the primary literature for precise, substrate-specific details.
Protocol 1: Oxidative Degradation of Larixyl Acetate using Potassium Permanganate
This protocol describes the cleavage of the side chain of larixyl acetate to form a key methyl ketone intermediate.
Materials:
-
Larixyl Acetate
-
Potassium permanganate (KMnO₄)
-
Dichloromethane (CH₂Cl₂)
-
Phase-transfer catalyst (e.g., Adogen 464)
-
Sodium bisulfite (NaHSO₃)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve larixyl acetate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add the phase-transfer catalyst to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add solid potassium permanganate in portions while stirring vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, washing with dichloromethane.
-
Combine the organic filtrates, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude methyl ketone intermediate by silica gel column chromatography.
Protocol 2: Ozonolysis of Larixyl Acetate
This alternative protocol also yields the methyl ketone intermediate through oxidative cleavage.
Materials:
-
Larixyl Acetate
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH)
-
Ozone (O₃) generated by an ozone generator
-
Reducing agent (e.g., dimethyl sulfide (DMS) or triphenylphosphine (PPh₃))
-
Standard ozonolysis glassware with a gas inlet tube and a cold trap
Procedure:
-
Dissolve larixyl acetate in a suitable solvent (e.g., dichloromethane or methanol) in a flask equipped for ozonolysis.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide) to the cold solution to work up the ozonide intermediate.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product containing the methyl ketone by silica gel column chromatography.
Protocol 3: Baeyer-Villiger Oxidation of the Methyl Ketone Intermediate
This protocol converts the methyl ketone into an acetoxy-ester, a precursor to the diol intermediate.
Materials:
-
Methyl ketone intermediate (from Protocol 1 or 2)
-
Peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃) solution
Procedure:
-
Dissolve the methyl ketone intermediate in dichloromethane.
-
Add the peroxy acid (e.g., m-CPBA) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash with a sodium sulfite solution to reduce any remaining peroxy acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetoxy-ester by column chromatography.
Protocol 4: Synthesis of 6α-hydroxy Ambrox®
This protocol involves the reduction of the acetoxy-ester and subsequent acid-catalyzed cyclization.
Materials:
-
Acetoxy-ester intermediate (from Protocol 3)
-
Reducing agent (e.g., Lithium aluminum hydride, LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH)
-
Toluene or another suitable solvent for cyclization
Procedure (Two Steps):
-
Reduction to the Diol:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of the reducing agent (e.g., LiAlH₄) in anhydrous ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the acetoxy-ester in the same anhydrous solvent.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash it thoroughly with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to yield the crude diol.
-
-
Acid-Catalyzed Cyclization:
-
Dissolve the crude diol in a suitable solvent such as toluene.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture, often with azeotropic removal of water, and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 6α-hydroxy Ambrox®.
-
Olfactory Signaling Pathway of Ambergris Odorants
The perception of ambergris odorants like (-)-Ambroxide is initiated by their interaction with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. The identified human olfactory receptor for (-)-Ambroxide is OR7A17, a G-protein coupled receptor (GPCR).
Caption: Olfactory signaling pathway for (-)-Ambroxide.
The binding of (-)-Ambroxide to OR7A17 induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein, specifically the Gαolf subunit. This activated G-protein then stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. The influx of cations, primarily Ca²⁺ and Na⁺, through these channels depolarizes the neuron's membrane, generating an action potential. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of the characteristic ambergris scent.
Conclusion
This compound is a readily available and versatile natural starting material for the efficient synthesis of valuable ambergris-like fragrance compounds. The synthetic routes, primarily involving oxidative side-chain degradation and subsequent cyclization, are well-established. The protocols and information provided herein offer a comprehensive guide for researchers and professionals in the fields of flavor and fragrance chemistry, natural product synthesis, and drug development to explore the potential of this compound in creating sustainable and high-quality ambergris substitutes. A deeper understanding of the specific olfactory pathways involved in ambergris perception can further aid in the design of novel odorants with tailored sensory profiles.
References
Troubleshooting & Optimization
Technical Support Center: Organic Synthesis of (+)-Larixol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the organic synthesis of (+)-Larixol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issues with Side Chain Degradation
Q1: I am attempting the oxidative degradation of the (+)-Larixol side chain and obtaining a complex mixture of products with low yields. How can I improve the selectivity of this transformation?
A1: The oxidative degradation of the side chain of (+)-Larixol is a common challenge due to the multiple reactive sites in the molecule. The choice of oxidizing agent and reaction conditions is critical for achieving high selectivity and yields. Traditional methods often involve successive oxidative degradation, which can be improved by combining them with photochemical methods.
One effective strategy is the use of a Norrish Type II photochemical degradation of intermediate methyl ketones. This approach has been successfully used to prepare biologically active drimane sesquiterpenoids from (+)-Larixol.[1][2] For instance, the one-step photochemical degradation of methyl ketones derived from (+)-Larixol can lead to the corresponding drimane dienes in good yields (36-76%).[1]
Another approach involves the use of potassium permanganate for the oxidation of the side chain. However, the reaction products, which can be triols, ketones, or cyclic enol ethers, are highly dependent on the substituent at C(8).[3] For shortening the side chain, palladium-catalyzed elimination or isomerization of allylic acetates followed by ozonolysis has also been developed.[3]
Troubleshooting Flowchart for Side Chain Degradation
Caption: Troubleshooting workflow for side chain degradation of (+)-Larixol.
Challenges in Selective Functionalization and Protecting Groups
Q2: I am struggling with the selective functionalization of the C-6 hydroxyl group without affecting the tertiary hydroxyl group at C-13. What protecting group strategy is recommended?
A2: The presence of two hydroxyl groups with different reactivities (secondary at C-6 and tertiary at C-13) and a reactive double bond system makes selective functionalization a significant challenge.[1] A common strategy is to protect the more reactive C-6 hydroxyl group first.
Acetylation is a frequently used method for protecting the hydroxyl groups. For instance, the tertiary C-13 hydroxyl group can be protected by acetylation under standard conditions.[4] The choice of protecting group is crucial and should be stable to the subsequent reaction conditions while allowing for selective removal.[5][6][7][8]
For functionalization of Ring B, a strategy involving initial oxidation of the C-6 hydroxyl group to a ketone has been employed.[4] This ketone can then be transformed into an enol acetate, which can undergo further reactions like sensitized photooxygenation.[4][9] This multi-step process allows for the introduction of new functionalities in Ring B while the side chain remains intact.[4][9]
Recommended Protecting Group Strategy Workflow
Caption: Workflow for selective functionalization of (+)-Larixol.
Stereochemical Control
Q3: How can I control the stereochemistry during the synthesis of drimane sesquiterpenoids from (+)-Larixol?
A3: (+)-Larixol is a valuable chiral starting material for the synthesis of drimanes.[10][11] The inherent stereochemistry of the decalin ring system is preserved during the transformation. The main challenge lies in controlling the stereochemistry of the newly formed stereocenters during side-chain modification and subsequent cyclization.
For the synthesis of (-)-albrassitriol and (-)-epi-albrassitriol, a key intermediate is a ketodiol, which is prepared via epoxidation of a dienone followed by acid-assisted hydrolysis of the resulting diastereoisomeric epoxides.[1] The subsequent reduction of this ketodiol with a reducing agent like LiAlH4 yields the epimeric triols.[1][2] The choice of reagents and the reaction pathway are critical in determining the stereochemical outcome.[12]
Quantitative Data Summary
The following table summarizes the yields of various synthetic transformations starting from (+)-Larixol or its derivatives, as reported in the literature.
| Target Compound | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| (+)-6-Hydroxyeuryfuran | 6α-Acetoxydiene from (+)-Larixol | - | ~75 | [1] |
| (+)-6-Ketoeuryfuran | 6α-Acetoxydiene from (+)-Larixol | - | ~70 | [1] |
| (+)-6-Ketowinterine | 6α-Acetoxydiene from (+)-Larixol | - | ~53 | [1] |
| Fragrolide | Acetoxy diene from (+)-Larixol | - | ~21 | [1][2] |
| (-)-Albrassitriol | (+)-Larixol | 10 | ~8 | [1] |
| (-)-Epi-albrassitriol | (+)-Larixol | 15 | ~4 | [1][2] |
| (-)-Albrassitriol (shorter synthesis) | Dienone from (+)-Larixol | - | ~12 | [1] |
| (-)-Epi-albrassitriol (shorter synthesis) | Dienone from (+)-Larixol | - | ~14 | [1] |
| (+)-6β-isovaleryloxylabda-8,13-diene-7α,15-diol | (+)-Larixol | 9 | ~30 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Cycle B Functionalized Derivatives via Photooxygenation
This protocol describes the synthesis of functionalized derivatives of (+)-Larixol in Ring B.[4][9]
Experimental Workflow
Caption: Experimental workflow for the synthesis of Cycle B functionalized derivatives of (+)-Larixol.
Methodology:
-
Oxidation: (+)-Larixol is oxidized to the corresponding exocyclic ketone using pyridinium chlorochromate (PCC) in dichloromethane (DCM) with acetic acid (AcOH).[4]
-
Isomerization: The exocyclic ketone is then isomerized to the endocyclic ketone using sodium methoxide (MeONa) in methanol (MeOH) and hydrogen peroxide (H2O2).[4]
-
Acetylation: The tertiary hydroxyl group is protected by acetylation with acetyl chloride (AcCl) in N,N-dimethylacetamide (DMA).[4]
-
Enol Acetylation: The resulting ketoacetate is converted to a mixture of enol acetates using isopropenyl acetate and p-toluenesulfonic acid (p-TsOH).[4]
-
Photooxygenation: The mixture of enol acetates undergoes dye-sensitized photooxygenation with meso-tetraphenylporphyrin (H2tpp) as the sensitizer in DCM under oxygen bubbling and irradiation with visible light to yield the corresponding dienone and endoperoxide.[4]
Protocol 2: Short Synthesis of (-)-Albrassitriol and (-)-Epi-albrassitriol
This protocol outlines a shorter synthesis of epimeric albrassitriols from a dienone derived from (+)-Larixol.[1][2]
Methodology:
-
Epoxidation: The starting dienone is epoxidized to yield a mixture of diastereoisomeric epoxides.
-
Hydrolysis: The resulting epoxides undergo perchloric acid (HClO4) assisted hydrolysis to form the key intermediate ketodiol.[1][2]
-
Reduction: The ketodiol is then reduced with lithium aluminium hydride (LiAlH4) in anhydrous diethyl ether (Et2O) under a nitrogen atmosphere to give a mixture of (-)-albrassitriol and (-)-epi-albrassitriol, which can be separated by chromatography.[1][2]
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cjm.ichem.md [cjm.ichem.md]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Protective Groups [organic-chemistry.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. media.neliti.com [media.neliti.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. research.wur.nl [research.wur.nl]
- 12. Stereoselective syntheses of all stereoisomers of lariciresinol and their plant growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Larixol stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Larixol. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at temperatures of -20°C or lower.[1] To prevent degradation, it is crucial to keep the container well-closed and protected from moisture.[2]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2] For long-term storage, it is recommended to keep the solutions at -80°C, where they are stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[2] Ensure the solutions are in sealed containers and protected from moisture.[2]
Q3: What solvents are compatible with this compound?
A3: While the provided information does not specify a universal solvent, it is crucial to select an appropriate solvent based on the experimental requirements and the solubility information provided by the supplier. Once prepared, proper storage of the solution is critical to maintain its activity.[2]
Q4: What are the known instabilities of this compound?
A4: this compound is susceptible to degradation under certain conditions. It is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] Additionally, studies have indicated that this compound can undergo oxidative degradation of its side chains and may be sensitive to light (photochemical degradation).[4]
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products are not extensively detailed in the available literature, oxidative processes can target the side chains of the molecule.[4] Photochemical degradation may also lead to the formation of various byproducts.[4] Researchers should be aware of these possibilities and employ analytical methods to monitor the purity of their this compound samples over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Improper storage of this compound stock solution (e.g., repeated freeze-thaw cycles).[2]2. Degradation due to exposure to incompatible substances (e.g., strong acids/bases, oxidizing agents).[3]3. Extended storage beyond the recommended period.[2] | 1. Aliquot stock solutions and use a fresh aliquot for each experiment.2. Ensure all reagents and buffers are compatible with this compound.3. Prepare fresh stock solutions from solid this compound if the storage period has been exceeded. |
| Inconsistent experimental results | 1. Inconsistent concentration of this compound due to improper dissolution or precipitation.2. Degradation of this compound during the experiment due to harsh conditions (e.g., extreme pH, high temperature). | 1. Ensure complete dissolution of this compound and visually inspect for any precipitates before use.2. Maintain controlled experimental conditions and minimize exposure to light and extreme temperatures. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | 1. Degradation of this compound over time.2. Contamination of the sample. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time.2. If degradation is suspected, store this compound under the recommended conditions and re-analyze.3. Ensure proper handling and use of clean labware to avoid contamination. |
Summary of Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid | <-15°C to -20°C | Long-term | Store in a tightly sealed container, protected from moisture.[1] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture.[2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a sealed container, away from moisture.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for use in biological assays.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the solid this compound container to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.
-
Vortex or sonicate briefly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To assess the stability of this compound under specific experimental conditions (e.g., pH, temperature).
Materials:
-
This compound stock solution
-
Buffers at various pH values
-
Incubator or water bath
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Autosampler vials
Procedure:
-
Prepare test samples by diluting the this compound stock solution in the desired buffers (e.g., pH 4, 7, 9).
-
Prepare a control sample by diluting the stock solution in the same solvent used for its preparation.
-
Incubate the test samples and a control sample at the desired temperature for a specified period (e.g., 24 hours). Keep a separate control sample at the recommended storage temperature.
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample and transfer it to an autosampler vial.
-
Analyze the samples by HPLC. The mobile phase and gradient will need to be optimized for this compound.
-
Monitor the peak area of this compound and the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0) to determine its stability under the tested conditions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Overcoming limitations of Larixol in clinical studies
Welcome to the technical support center for researchers utilizing Larixol in clinical and preclinical studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and limitations during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the reported inhibitory effects of this compound on fMLP-induced neutrophil activation. What could be the reason?
A1: This is a critical issue that has been recently highlighted in the scientific literature. While initial studies reported that this compound inhibits fMLP-induced superoxide production and chemotaxis by targeting the βγ subunit of the Gi-protein, a 2023 study found that this compound from two different commercial sources did not inhibit neutrophil responses mediated through fMLP receptors (FPR1 and FPR2).[1][2]
Troubleshooting Steps:
-
Source and Purity of this compound: Verify the source and purity of your this compound compound. The original positive findings were associated with a diterpene extract from the root of Euphorbia formosana.[3][4] It's possible that the inhibitory activity is due to another component in the extract or that specific batches of synthesized this compound vary in activity.
-
Alternative Agonists: As a control, test this compound's effect on neutrophil activation induced by PMA (phorbol 12-myristate 13-acetate). This compound should not inhibit PMA-induced functions, as this pathway bypasses the fMLP receptor.[4]
-
Receptor Specificity: The recent contradictory findings suggest that the inhibitory effects might not be mediated by this compound itself.[1][2] Consider that the originally observed effects of the Euphorbia formosana extract may be valid but misattributed to this compound.
Q2: What is the proposed mechanism of action for this compound's anti-inflammatory effects?
A2: The initially proposed mechanism is that this compound interferes with the interaction between the G-protein βγ subunit and its downstream signaling molecules following fMLP receptor activation in neutrophils.[3][4][5] This disruption is believed to inhibit a cascade of downstream signaling events.
Signaling & Experimental Workflows
Proposed this compound Mechanism of Action in Neutrophils
Caption: Proposed mechanism of this compound inhibiting fMLP-induced neutrophil activation.
Q3: We are investigating this compound for its effects on TRPC6 channels. What are the known challenges?
A3: this compound and its derivative, Larixyl acetate, have been identified as inhibitors of the TRPC6 channel, which is implicated in focal segmental glomerulosclerosis and neuropathic pain.[5][6][7]
Potential Challenges:
-
Selectivity: While Larixyl acetate shows selectivity for TRPC6 over TRPC3, complete specificity across the entire TRP channel family has not been fully established.[6] Cross-reactivity with other channels could lead to off-target effects.
-
In Vivo Delivery: For studies on neuropathic pain, intrathecal administration has been used in animal models.[7] The systemic bioavailability and blood-brain barrier penetration of this compound and its derivatives for other routes of administration may be a limitation.
-
Translational Relevance: The research on TRPC6 inhibition by this compound is still in the preclinical phase. Translating these findings to human clinical efficacy requires further investigation.
Experimental Workflow for Assessing this compound's Effect on Neutrophil Superoxide Production
Caption: Workflow for quantifying this compound's inhibitory effect on neutrophils.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its derivatives from preclinical studies.
| Compound | Target/Assay | Reported IC50 | Organism/Cell Type | Reference |
| This compound | fMLP-induced superoxide anion production | 1.98 ± 0.14 µM | Human Neutrophils | [4] |
| This compound | fMLP-induced cathepsin G release | 2.76 ± 0.15 µM | Human Neutrophils | [4] |
| Larixyl Acetate | TRPC6 Inhibition | 0.58 µM | Recombinant | [6] |
| Larixyl Acetate | TRPC3 Inhibition | 6.83 µM | Recombinant | [6] |
Experimental Protocols
Protocol: Measurement of Superoxide Anion Production
This protocol is adapted from studies investigating this compound's effect on fMLP-induced superoxide anion production in human neutrophils.[3][4]
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using standard methods such as dextran sedimentation followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of residual erythrocytes.
-
Cell Preparation: Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's balanced salt solution with calcium, HBSS/Ca2+).
-
This compound Pre-incubation: Pre-incubate the neutrophil suspension with varying concentrations of this compound (or vehicle control) for 5-10 minutes at 37°C.
-
Assay Preparation: In a 96-well plate, add the pre-incubated neutrophils, cytochrome c (e.g., 0.5 mg/mL), and superoxide dismutase (SOD, e.g., 100 U/mL) for control wells.
-
Stimulation: Initiate the reaction by adding the agonist fMLP (e.g., final concentration of 0.1 µM).
-
Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The SOD-inhibitable reduction of cytochrome c is used to quantify superoxide anion production.
-
Data Analysis: Calculate the rate of superoxide production and determine the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of this compound.
Note: Given the conflicting reports, it is crucial to include appropriate positive and negative controls in all experiments.[1][2] For instance, a known inhibitor of fMLP signaling could serve as a positive control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. The analgesic action of larixyl acetate, a potent TRPC6 inhibitor, in rat neuropathic pain model induced by spared nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Larixol Technical Support Center: Troubleshooting Intracellular Calcium Mobilization Assays
Welcome to the technical support center for researchers utilizing Larixol in studies of intracellular calcium mobilization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in modulating intracellular calcium?
A1: this compound is recognized as a selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] TRPC6 is a non-selective cation channel that allows calcium to enter the cell, and its inhibition by this compound leads to a reduction in intracellular calcium influx.[1][2][3]
Q2: I am not observing any effect of this compound on my cells. What could be the reason?
A2: There are several potential reasons for this:
-
Cell Line Expression: Your cell line may not express TRPC6 channels, or the expression level might be too low to produce a measurable effect. It is crucial to verify TRPC6 expression in your specific cell model.
-
This compound Concentration: The concentration of this compound may be insufficient. The reported half-maximal inhibitory concentration (IC50) for this compound against TRPC6 is approximately 2.04 µM.[1] Consider performing a dose-response experiment to determine the optimal concentration for your system.
-
Compound Stability: Ensure the proper storage and handling of your this compound stock solution to maintain its activity.
Q3: I am observing inconsistent or variable results with this compound treatment. What are the possible causes?
A3: Inconsistent results can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can exhibit altered calcium signaling.
-
Dye Loading Variability: Inconsistent loading of calcium indicator dyes (e.g., Fluo-4 AM) can lead to variability. Optimize your dye loading protocol for concentration, time, and temperature.
-
Experimental Conditions: Maintain consistent experimental conditions, including temperature and buffer composition, across all wells and experiments.
Q4: Does this compound have any known off-target effects?
A4: While this compound shows a marked preference for TRPC6, some studies suggest that it and its derivatives may also inhibit other channels, such as TRPM3, at higher concentrations.[4] It is advisable to consider potential off-target effects and, if necessary, use additional pharmacological tools to confirm the specificity of your observations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No change in calcium signal after this compound application | 1. Low or no TRPC6 expression in the cell line. 2. This compound concentration is too low. 3. Inactive this compound compound. | 1. Confirm TRPC6 expression using techniques like Western blot, qPCR, or immunofluorescence. 2. Perform a dose-response curve with this compound concentrations ranging from 0.1 µM to 10 µM. 3. Use a fresh, properly stored stock of this compound. |
| High background fluorescence | 1. Incomplete removal of extracellular calcium indicator dye. 2. Cell autofluorescence. 3. Media components interfering with the assay. | 1. Ensure thorough washing of cells after dye loading. Consider using a "no-wash" calcium assay kit. 2. Measure the autofluorescence of unstained cells and subtract it from your measurements. 3. Use a phenol red-free medium during the assay. |
| Weak or low signal-to-noise ratio | 1. Suboptimal dye loading. 2. Low level of TRPC6 activation. 3. Instrument settings are not optimized. | 1. Optimize Fluo-4 AM concentration (typically 1-5 µM) and incubation time (30-60 minutes at 37°C). 2. Ensure you are using an appropriate agonist to activate TRPC6 channels (e.g., OAG - 1-oleoyl-2-acetyl-sn-glycerol). 3. Adjust the gain and exposure settings on your fluorescence plate reader or microscope. |
| Rapid signal decay (photobleaching) | 1. Excessive excitation light intensity or exposure time. | 1. Reduce the intensity of the excitation light. 2. Decrease the exposure time and/or the frequency of image acquisition. |
| This compound shows an unexpected increase in intracellular calcium | 1. Potential off-target effects on other ion channels. 2. Cell stress or toxicity at high concentrations. | 1. Investigate the effect of this compound in the absence of a TRPC6 agonist. 2. Test a range of this compound concentrations and assess cell viability (e.g., with a Trypan Blue exclusion assay). |
Quantitative Data Summary
| Compound | Target | IC50 | Cell Type | Reference |
| This compound | TRPC6 | ~2.04 µM | HEK hTRPC6-YFP cells | [1] |
| Larixyl Acetate | TRPC6 | ~0.58 µM | HEK hTRPC6-YFP cells | [1] |
| Larixyl Acetate | TRPC3 | ~6.38 µM | HEK hTRPC3-YFP cells | [1] |
Experimental Protocols
Protocol: Measurement of Intracellular Calcium Mobilization using Fluo-4 AM
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells expressing TRPC6 channels
-
96-well black, clear-bottom microplate
-
This compound
-
TRPC6 agonist (e.g., OAG)
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.
-
Pluronic F-127: Prepare a 20% (w/v) solution in DMSO.
-
Loading Buffer: Prepare a loading buffer by diluting Fluo-4 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02% in HBSS.
-
-
Dye Loading:
-
Remove the growth medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in HBSS from your stock solution.
-
Add the desired concentration of this compound to the wells and incubate for the desired pre-treatment time (e.g., 15-30 minutes).
-
-
Measurement of Calcium Mobilization:
-
Set up the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the TRPC6 agonist (e.g., OAG) to the wells.
-
Immediately begin recording the fluorescence signal for 5-10 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0).
-
The change in fluorescence (F/F0) represents the change in intracellular calcium concentration.
-
Visualizations
Caption: this compound's inhibitory effect on the TRPC6 signaling pathway.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological and genetic inhibition of TRPC6-induced gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of assays to measure Larixol's inhibitory effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing assays to measure the inhibitory effects of Larixol.
Frequently Asked Questions (FAQs)
Q1: I am seeing conflicting reports in the literature regarding this compound's effect on G-protein signaling. Some papers suggest it inhibits the Gβγ subunit, while others claim it has no effect on formyl peptide receptor (FPR) signaling. How should I interpret these findings?
A1: This is a critical point to consider when designing and interpreting your experiments. Initial studies reported that this compound inhibits fMLP-induced neutrophil activation by interfering with the interaction between the G-protein βγ subunit and its downstream effectors.[1] However, a subsequent publication suggested this compound does not inhibit responses mediated by the formyl peptide receptors FPR1 and FPR2.[2][3] It is important to note that this latter article has since been withdrawn.[4] Therefore, the current consensus leans towards this compound's mechanism involving the disruption of Gβγ subunit interactions. When designing your experiments, it is advisable to include controls that can directly assess the interaction between Gβγ and its downstream targets, such as co-immunoprecipitation.
Q2: What is the optimal solvent and concentration of this compound to use in cell-based assays?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, generally below 0.1%, to avoid solvent-induced artifacts. The effective concentration of this compound can vary depending on the cell type and the specific assay. Based on published data, inhibitory effects are often observed in the low micromolar range.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q3: I am observing high background noise in my superoxide anion production assay. What could be the cause?
A3: High background in a superoxide anion production assay can be due to several factors. Neutrophils can be easily primed or activated during isolation, leading to spontaneous superoxide release. Ensure gentle handling of cells and consider using techniques like elutriation to minimize cell stress.[5] Additionally, the type of microplate used can influence neutrophil adherence and activation; using plates with a modified surface can help reduce this effect.[5] Finally, ensure that your cytochrome c solution is fresh and properly prepared, as contaminants can lead to non-specific reduction.
Q4: My IC50 values for this compound's inhibition of kinase phosphorylation are inconsistent. What are the potential reasons?
A4: Inconsistent IC50 values in kinase assays can arise from several sources. The concentration of ATP in your assay is a critical factor; if the ATP concentration is too high, it can outcompete ATP-competitive inhibitors.[6] Ensure that your ATP concentration is close to the Km of the kinase. Reagent purity, including the kinase, substrate, and buffers, is also essential for reproducible results. Finally, the specific assay format (e.g., radiometric, fluorescence-based) can influence the outcome, so consistency in methodology is key.
Q5: Are there any known off-target effects of this compound that I should be aware of?
A5: While this compound has been shown to be a potent inhibitor of specific pathways, like any small molecule, the potential for off-target effects exists. It is good practice to include counterscreens to assess the specificity of this compound's effects in your system. For example, when studying its impact on fMLP-induced pathways, you can use other stimuli that activate neutrophils through different mechanisms (e.g., PMA) to see if the inhibitory effect is specific to the fMLP receptor pathway.[1] Additionally, profiling this compound against a panel of kinases or receptors can help identify potential off-target interactions.
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound in Neutrophil Function Assays
| Assay | Stimulant | This compound IC50 (µM) | Reference |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | [1] |
| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | [1] |
Table 2: this compound and Larixyl Acetate IC50 Values for TRPC6 Inhibition
| Compound | Assay | IC50 (µM) | Reference |
| Larixyl Acetate | Recombinant TRPC6 | 0.1 - 0.6 | [7] |
Experimental Protocols
fMLP-Induced Superoxide Anion Production Assay
This protocol is based on the spectrophotometric measurement of cytochrome c reduction.
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Cytochalasin B (CB)
-
Cytochrome c
-
fMLP
-
This compound
-
Spectrophotometer
Procedure:
-
Resuspend isolated neutrophils in HBSS with 0.1% BSA at a concentration of 3.0 x 10^6 cells/ml.
-
Pre-treat the neutrophil suspension with various concentrations of this compound or vehicle control (DMSO) for the desired time at 37°C.
-
Prime the cells with 5 µM Cytochalasin B for 5 minutes at 37°C in the presence of 80 µM cytochrome c.
-
Stimulate the neutrophils with 0.1 µM fMLP.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Centrifuge the samples to pellet the cells.
-
Measure the absorbance of the supernatant at 550 nm. The amount of superoxide produced is proportional to the reduction of cytochrome c.
Cathepsin G Release Assay
This protocol utilizes a colorimetric substrate for Cathepsin G.
Materials:
-
Isolated human neutrophils
-
Assay Buffer
-
Cathepsin G substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
fMLP
-
This compound
-
Microplate reader
Procedure:
-
Prepare a suspension of isolated neutrophils in the assay buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for 10 minutes at 37°C.
-
Stimulate the neutrophils with fMLP for 15 minutes at 37°C to induce degranulation and release of Cathepsin G.
-
Centrifuge the samples to pellet the cells.
-
Transfer the supernatant to a new microplate.
-
Add the Cathepsin G substrate to each well.
-
Incubate at 37°C and monitor the change in absorbance at 405 nm over time. The rate of color development is proportional to the Cathepsin G activity.
Western Blot for Kinase Phosphorylation (Src, ERK, p38, AKT)
Materials:
-
Isolated human neutrophils
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total Src, ERK1/2, p38, and AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Treat isolated neutrophils with this compound or vehicle control, followed by stimulation with fMLP for various time points.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
TRPC6-Mediated Calcium Influx Assay
This protocol uses a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.
Materials:
-
Cells expressing TRPC6 (e.g., HEK293 cells transfected with TRPC6)
-
Fura-2 AM or Fluo-4 AM
-
Loading buffer (e.g., HBSS)
-
Diacylglycerol (DAG) analog (e.g., OAG) or a GPCR agonist that activates TRPC6
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Plate the TRPC6-expressing cells in a 96-well plate.
-
Load the cells with Fura-2 AM or Fluo-4 AM in loading buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a TRPC6 activator (e.g., OAG).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity. For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~520 nm with excitation at ~490 nm.
Visualizations
Caption: this compound's proposed mechanism of action in the fMLP signaling pathway.
Caption: General experimental workflow for assessing this compound's inhibitory effects.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WITHDRAWN: this compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Larixol and PMA-Induced Functions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Larixol on Phorbol 12-myristate 13-acetate (PMA)-induced cellular functions.
Frequently Asked Questions (FAQs)
Q1: We are not observing any inhibition of PMA-induced cellular responses with this compound in our experiments. Is this expected?
A1: Yes, it is highly likely that this compound will not inhibit cellular functions induced by Phorbol 12-myristate 13-acetate (PMA). This is due to the distinct mechanisms of action of this compound and PMA, which act at different points in cellular signaling pathways.
Q2: What is the mechanism of action of this compound?
A2: this compound has been shown to inhibit functions in human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP), an agonist for the G-protein coupled receptor (GPCR), formyl peptide receptor 1 (FPR1).[1] this compound is thought to interfere with the interaction between the βγ subunits of the Gi-protein and its downstream signaling molecules, such as Src kinase and phospholipase Cβ (PLCβ).[2][3] This disruption prevents the activation of downstream signaling cascades, including Src kinase, ERK1/2, p38, and AKT phosphorylation.[3][4]
Q3: How does PMA induce cellular functions?
A3: PMA is a potent activator of Protein Kinase C (PKC).[5][6][7] It is a structural analog of diacylglycerol (DAG), an endogenous second messenger that activates PKC.[8][9][10] PMA can diffuse across the cell membrane and directly bind to and activate conventional and novel PKC isoforms, bypassing the need for cell surface receptor activation and upstream signaling events.[10][11] Once activated, PKC can phosphorylate a multitude of downstream target proteins, initiating signaling cascades such as the Ras-Raf-MEK-ERK pathway and activating transcription factors like NF-κB, which in turn regulate various cellular processes.[5]
Q4: Why does the difference in their mechanisms of action explain the lack of inhibition?
A4: this compound's inhibitory activity is targeted at an early step in a specific GPCR signaling pathway, upstream of PKC activation. In contrast, PMA directly activates PKC, effectively bypassing the entire upstream signaling cascade that this compound targets. Therefore, even in the presence of this compound, PMA can still potently activate PKC and induce downstream cellular responses. A study has explicitly shown that while this compound inhibits fMLP-induced superoxide production, it does not inhibit the same function when induced by PMA.[3]
Troubleshooting Guide
If you are encountering a lack of inhibition of PMA-induced functions by this compound, consider the following points:
-
Confirm the activity of this compound: Test your batch of this compound in a positive control experiment where it is known to be active, such as inhibiting fMLP-induced responses in neutrophils.[2][3][4] This will validate the integrity and activity of your compound.
-
Verify the concentration of PMA: Ensure that the concentration of PMA being used is appropriate to induce a robust response. High concentrations of PMA may overcome any potential minor off-target effects of this compound.
-
Cell type considerations: The expression levels and isoforms of PKC can vary between cell types, which may influence the cellular response to PMA.[10]
-
Review the experimental design: Ensure that the experimental conditions, such as incubation times and endpoint measurements, are appropriate for both this compound and PMA.
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on fMLP-induced functions in human neutrophils, which can be used as a reference for positive control experiments.
| fMLP-Induced Function | This compound IC50 (μM) | Reference |
| Superoxide Anion Production | 1.98 ± 0.14 | [3] |
| Cathepsin G Release | 2.76 ± 0.15 | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the distinct mechanisms of this compound and PMA, the following diagrams are provided.
Figure 1. This diagram illustrates the distinct points of intervention for this compound and PMA in cellular signaling pathways. This compound acts upstream by inhibiting the Gi-protein, while PMA directly activates PKC, bypassing the target of this compound.
Experimental Protocols
Protocol 1: Assessment of Superoxide Anion Production in Human Neutrophils
This protocol is adapted from studies investigating the inhibitory effects of this compound on fMLP-induced superoxide anion production.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from the peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
2. Superoxide Anion Measurement:
-
Use a cytochrome c reduction assay.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for a specified time (e.g., 5-15 minutes) at 37°C.
-
Add cytochrome c (e.g., 0.5 mg/mL) to the cell suspension.
-
Stimulate the cells with either fMLP (e.g., 100 nM) as a positive control for this compound's inhibitory effect or PMA (e.g., 100 nM) to demonstrate the lack of inhibition.
-
Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c is indicative of superoxide production.
3. Data Analysis:
-
Calculate the rate of superoxide production from the change in absorbance.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value for fMLP-induced superoxide production.
-
Compare the effect of this compound on fMLP-induced versus PMA-induced superoxide production.
Figure 2. A simplified experimental workflow to test and compare the inhibitory effect of this compound on fMLP- and PMA-induced superoxide production in isolated human neutrophils.
References
- 1. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Effect of phorbol 12-myristate 13-acetate activated signaling pathways on 1α, 25 dihydroxyvitamin D3 regulated human 25-hydroxyvitamin D3 24-hydroxylase gene expression in differentiated Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phorbol-12-myristate-13-acetate is a potent enhancer of B cells with a granzyme B+ regulatory phenotype [frontiersin.org]
- 10. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phorbol 12-myristate 13-acetate-mediated signalling in murine bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Scrutinizing Larixol: A Comparative Guide to the Validation of G-protein βγ Subunit Inhibitors
An Objective Comparison of Larixol with Established Gβγ Inhibitors and a Guide to Experimental Validation
This guide provides a comparative analysis of this compound's purported inhibitory effect on G-protein βγ (Gβγ) subunits, contrasting it with established inhibitors. Recent scientific findings have challenged the initial claims regarding this compound's mechanism of action, and this document aims to present the current evidence in a clear and objective manner for researchers, scientists, and drug development professionals. We will delve into the experimental data—or lack thereof—for this compound and compare it with the validated inhibitory profiles of recognized Gβγ inhibitors, Gallein and M119.
The Shifting Narrative of this compound as a Gβγ Inhibitor
This compound, a diterpene extracted from the root of Euphorbia formosana, was initially suggested to inhibit human neutrophil functions by interfering with the signals transmitted by the βγ subunits of Gαi-containing G-proteins. However, subsequent and more recent studies have contested these findings. Research published in Biochemical Pharmacology has indicated that this compound, sourced from different commercial suppliers, did not inhibit neutrophil responses mediated by the Gαi-coupled formyl peptide receptor 1 (FPR1) or the closely related FPR2. Furthermore, the studies showed that this compound did not act as a selective inhibitor for responses mediated by Gαq-coupled receptors. These results strongly suggest that the previously observed inhibitory effects of the root extract are not attributable to this compound itself. As of late 2023, a notice of withdrawal was issued for one of the key publications that had initially supported this compound's inhibitory action, further underscoring the lack of consensus and validation in the scientific community.
Established Gβγ Inhibitors: A Benchmark for Validation
In contrast to the ambiguity surrounding this compound, small molecules such as Gallein and M119 have been more extensively studied and validated as inhibitors of Gβγ subunit signaling.[1][2] These compounds have been shown to bind to a "hot spot" on the Gβ subunit, thereby preventing its interaction with downstream effectors like phospholipase C (PLC) and G-protein-coupled receptor kinase 2 (GRK2).[3][4]
Comparative Data of Gβγ Inhibitors
| Feature | This compound | Gallein | M119 |
| Mechanism of Action | Proposed to inhibit Gβγ signaling; recent studies refute this. | Binds to the "hot spot" on Gβγ, preventing effector interaction.[3][4] | Structurally and functionally similar to Gallein, binds to the Gβγ "hot spot".[3] |
| Validated Targets | None validated in recent studies. | PLCβ, PI3Kγ, GRK2.[3][5] | PLCβ, PI3Kγ, GRK2.[3] |
| IC50 for Neutrophil Chemotaxis | Not established/validated. | ~5 µM for fMLP-dependent chemotaxis. | Data not as extensively published as Gallein for this specific assay. |
| In Vivo Efficacy | Not demonstrated. | Effective in animal models of inflammation, heart failure, and pain.[3][6] | Shown to be effective in a mouse model of heart failure.[2] |
| Peer-Reviewed Validation | Contradictory and includes a withdrawn publication. | Multiple peer-reviewed studies validating its mechanism and effects. | Validated in several peer-reviewed publications. |
Experimental Protocols for Validating Gβγ Inhibitory Effect
To rigorously validate a compound's inhibitory effect on Gβγ subunits, a series of in vitro and cell-based assays are necessary. Below are detailed methodologies for key experiments.
In Vitro Gβγ-Effector Interaction Assays
Objective: To determine if the compound directly inhibits the binding of Gβγ to its downstream effectors.
Example Assay: Phage Display ELISA
-
Immobilization: Coat a 96-well plate with purified Gβγ subunits.
-
Blocking: Block non-specific binding sites with a suitable blocking agent (e.g., BSA).
-
Inhibition: Incubate the immobilized Gβγ with varying concentrations of the test compound (e.g., this compound, Gallein).
-
Phage Binding: Add a phage displaying a peptide known to bind to the Gβγ "hot spot" (e.g., SIGK peptide).[7]
-
Washing: Wash the plate to remove unbound phage.
-
Detection: Add an anti-phage antibody conjugated to an enzyme (e.g., HRP) and a corresponding substrate.
-
Quantification: Measure the signal (e.g., absorbance) to determine the extent of phage binding. A decrease in signal in the presence of the compound indicates inhibition of the peptide-Gβγ interaction.
Cell-Based Functional Assays
Objective: To assess the compound's ability to inhibit a cellular process known to be mediated by Gβγ signaling.
Example Assay: Neutrophil Chemotaxis Assay
-
Cell Preparation: Isolate primary human neutrophils from whole blood.
-
Compound Incubation: Pre-incubate the neutrophils with various concentrations of the test compound or vehicle control.
-
Chemotaxis Setup: Place the treated neutrophils in the upper chamber of a Boyden chamber or a similar chemotaxis system. The lower chamber should contain a chemoattractant that signals through a Gi-coupled GPCR, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Migration: Allow the cells to migrate towards the chemoattractant for a defined period.
-
Quantification: Count the number of cells that have migrated to the lower chamber using a microscope or a plate reader-based assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the chemotactic response by 50%.
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.
Caption: A simplified diagram of the G-protein coupled receptor (GPCR) signaling cascade.
Caption: Comparison of the proposed (refuted) and validated mechanisms of Gβγ inhibitors.
Caption: A logical workflow for the validation of a potential G-protein βγ subunit inhibitor.
Conclusion
The validation of a small molecule inhibitor requires a rigorous and multi-faceted approach, progressing from in vitro biochemical assays to cell-based functional studies and finally to in vivo models. In the case of this compound, the current body of scientific evidence does not support its classification as a direct inhibitor of G-protein βγ subunits. The initial claims have been contradicted by more recent studies, and key publications have been withdrawn.
In contrast, compounds like Gallein and M119 serve as important benchmarks for what constitutes a validated Gβγ inhibitor. Their mechanism of action has been elucidated, their inhibitory effects have been quantified, and their efficacy has been demonstrated in various disease models. For researchers in the field of drug discovery and development, the story of this compound underscores the critical importance of robust, reproducible data and the need for caution when interpreting preliminary findings. Future research on Gβγ inhibitors should continue to build on the foundation laid by well-characterized molecules like Gallein and M119.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Understanding Molecular Recognition by G protein βγ Subunits on the Path to Pharmacological Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biasing G βγ Downstream Signaling with Gallein Inhibits Development of Morphine Tolerance and Potentiates Morphine-Induced Nociception in a Tolerant State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous adrenal and cardiac g-protein-coupled receptor-gβγ inhibition halts heart failure progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Disruption of G Protein βγ Subunit Signaling Inhibits Neutrophil Chemotaxis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Re-evaluating Larixol: A Comparative Guide to Gαi-Containing G Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of heterotrimeric G proteins is a critical area of research for understanding cellular signaling and developing novel therapeutics. The Gαi subunit, in particular, is a key regulator of numerous physiological processes, making it an attractive target for drug discovery. Recently, the natural compound Larixol has been reported to inhibit Gαi-mediated signaling, sparking interest in its potential as a research tool and therapeutic lead. However, conflicting reports have emerged, necessitating a careful re-evaluation of its mechanism of action.
This guide provides a comparative analysis of this compound with well-characterized G protein inhibitors, presenting the available experimental data to help researchers make informed decisions. We delve into the controversy surrounding this compound's target and provide detailed experimental protocols to enable independent verification and further investigation.
Comparative Analysis of G Protein Inhibitors
To understand the context of this compound's reported activity, it is essential to compare it with established inhibitors that target different components of the G protein signaling cascade. Pertussis Toxin is a classic inhibitor that directly modifies the Gαi subunit, while Gallein targets the Gβγ subunit complex.
| Feature | This compound | Pertussis Toxin (PTX) | Gallein |
| Reported Molecular Target | Gβγ subunit of Gi-protein[1][2][3] vs. Not a Gαi or Gβγ inhibitor[4][5][6] | Gαi/o/t subunits[7][8][9] | Gβγ subunits[10] |
| Mechanism of Action | Interferes with the interaction between the Gβγ subunit and its downstream effectors[1][3][11]. | Catalyzes ADP-ribosylation of the Gαi subunit, preventing its interaction with GPCRs[7][8][9][12]. | Binds to Gβγ and inhibits its interaction with downstream effectors like PI3K[10]. |
| Effect on Downstream Signaling | Inhibits fMLP-induced superoxide production, cathepsin G release, chemotaxis, and phosphorylation of Src, ERK1/2, p38, and AKT[1][3][11]. No effect on PMA-induced responses[1]. | Uncouples Gαi from its receptor, leading to an increase in intracellular cAMP levels by removing the inhibition of adenylyl cyclase[7][12]. | Blocks Gβγ-dependent activation of PI3K and Rac1, and inhibits chemotaxis[10]. |
| Reported IC50 Values | ~1.98 µM for superoxide anion production and ~2.76 µM for cathepsin G release in human neutrophils[1][3][11]. | Varies depending on cell type and exposure time. | ~200 nM for binding to Gβ1γ2 in a cell-free assay[4]. |
The Controversy Surrounding this compound's Mechanism of Action
The classification of this compound as a G protein inhibitor is currently under debate due to conflicting published research.
A 2022 study by Liao et al. in Biochemical Pharmacology reported that this compound inhibits neutrophil activation induced by the Gαi-coupled receptor agonist fMLP.[1][2] Their findings suggested that this compound interferes with the interaction of the Gβγ subunit with its downstream effectors, such as Src kinase and PLCβ.[1] This was supported by co-immunoprecipitation experiments.[1]
However, a subsequent 2023 preprint and a now-withdrawn publication in the same journal by Sundqvist et al. presented contradictory evidence.[4][5][6][13] This research group reported that this compound, obtained from two different commercial sources, had no inhibitory effect on responses mediated by the Gαi-coupled formyl peptide receptors FPR1 and FPR2 in human neutrophils.[4][5][6] Their data suggested that the previously observed inhibitory effects might not be mediated by this compound itself.[4][5] The withdrawal of this article adds a layer of complexity to the issue, and the reasons for the withdrawal have not been publicly detailed.
This discrepancy highlights the need for further, rigorous investigation into this compound's true molecular target and mechanism of action.
Signaling Pathways and Inhibitor Mechanisms
To visualize the different modes of inhibition, the following diagrams illustrate the canonical Gαi signaling pathway and the points of intervention for this compound (as proposed by Liao et al.), Pertussis Toxin, and Gallein.
Caption: Canonical Gαi signaling pathway.
Caption: Mechanisms of G protein inhibitors.
Experimental Protocols for Mechanistic Elucidation
To differentiate between a direct Gαi inhibitor, a Gβγ inhibitor, or an inhibitor acting on a downstream signaling component, a series of well-established assays can be employed.
Caption: Workflow for characterizing a Gαi inhibitor.
cAMP Accumulation Assay
This assay measures the intracellular concentration of cyclic AMP (cAMP), a second messenger whose production is inhibited by activated Gαi.
-
Principle: Gαi activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. To measure this inhibition, adenylyl cyclase is first stimulated with an agent like forskolin. A Gαi inhibitor will prevent the agonist-induced decrease in cAMP.
-
Methodology:
-
Cell Culture: Plate cells expressing the Gαi-coupled receptor of interest in a suitable multi-well plate and culture overnight.
-
Pre-treatment: Aspirate the culture medium and pre-incubate the cells with the test compound (e.g., this compound) or control inhibitors (e.g., Pertussis Toxin) in a stimulation buffer for a specified time.
-
Stimulation: Add a Gαi receptor agonist (e.g., fMLP) in the presence of forskolin to stimulate adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF, AlphaScreen, or ELISA-based assays.[2][11][14]
-
-
Expected Results:
-
Gαi Inhibitor (e.g., PTX): Will prevent the agonist from inhibiting adenylyl cyclase, resulting in high cAMP levels, similar to the forskolin-only control.
-
Gβγ Inhibitor (e.g., Gallein): Should have no effect on the Gαi-mediated inhibition of adenylyl cyclase, so cAMP levels will be low in the presence of the agonist.
-
This compound: According to Liao et al., it should behave like a Gβγ inhibitor (no effect on cAMP).[1] If it were a Gαi inhibitor, it would increase cAMP levels in this assay.
-
GTPγS Binding Assay
This is a functional membrane-based assay that directly measures the activation of G proteins.
-
Principle: In the presence of an agonist, the Gα subunit releases GDP and binds GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, can be used to quantify this activation. A Gαi inhibitor will prevent the agonist-induced binding of [³⁵S]GTPγS.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP, and the test compound or controls.
-
Stimulation: Add the agonist to initiate the reaction.
-
Incubation: Incubate at 30°C to allow for [³⁵S]GTPγS binding.
-
Termination and Detection: Stop the reaction by rapid filtration through a filter mat, which traps the membranes. The amount of bound [³⁵S]GTPγS is then quantified by scintillation counting.[8][9][15]
-
-
Expected Results:
-
Gαi Inhibitor (e.g., PTX): Will directly block the agonist-stimulated increase in [³⁵S]GTPγS binding.
-
Gβγ Inhibitor (e.g., Gallein): Will not prevent the Gαi subunit from binding [³⁵S]GTPγS.
-
This compound: If it acts on Gβγ, it should not inhibit [³⁵S]GTPγS binding.
-
Co-Immunoprecipitation (Co-IP) of Gβγ and Effectors
This assay is used to determine if a compound disrupts the interaction between two proteins.
-
Principle: To test the hypothesis that this compound disrupts the Gβγ-effector interaction, one can immunoprecipitate the Gβγ subunit and then probe for the presence of a known effector protein (e.g., PI3K, Src) by Western blotting.
-
Methodology:
-
Cell Treatment and Lysis: Treat cells with the agonist in the presence or absence of the test compound (this compound). Lyse the cells in a non-denaturing buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the Gβ subunit. Add Protein A/G beads to pull down the antibody-Gβγ complex.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the effector protein of interest.[16][17]
-
-
Expected Results:
-
Gαi Inhibitor (e.g., PTX): Should not prevent the dissociation of Gβγ from Gαi upon agonist stimulation and thus should not block the Gβγ-effector interaction.
-
Gβγ Inhibitor (e.g., Gallein/Larixol as proposed): Should reduce the amount of the effector protein that co-precipitates with Gβγ, indicating a disruption of their interaction.
-
Conclusion and Future Directions
The current body of evidence surrounding this compound's role as a Gαi-containing G protein inhibitor is inconclusive. While initial reports were promising, suggesting a novel mechanism of Gβγ inhibition, subsequent contradictory findings, despite the withdrawal of the formal publication, cast significant doubt.
Therefore, this compound should be used with caution in studies aiming to specifically inhibit Gαi or Gβγ signaling. The scientific community would greatly benefit from independent studies that utilize the standardized protocols outlined in this guide to definitively characterize the molecular target and mechanism of action of this compound. Such research is crucial to resolve the current controversy and to determine if this compound or its derivatives hold promise as selective modulators of G protein signaling pathways.
References
- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils. | Semantic Scholar [semanticscholar.org]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP-Glo™ Assay Protocol [promega.sg]
- 13. WITHDRAWN: this compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Co-immunoprecipitation-Based Identification of Effector-Host Protein Interactions from Pathogen-Infected Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Comparative Analysis of Larixol from Diverse Commercial Origins: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Larixol, a diterpene of significant interest in drug development, sourced from various commercial suppliers. This document is intended for researchers, scientists, and professionals in the drug development sector, offering an objective evaluation of the compound's performance with supporting experimental data and detailed methodologies.
Introduction to this compound
This compound is a naturally occurring diterpene that has garnered attention for its potential therapeutic applications. Primarily recognized for its role as an inhibitor of the N-formyl peptide receptor (FPR) and the transient receptor potential canonical 6 (TRPC6) channel, this compound is implicated in inflammatory and ion channel-mediated signaling pathways. Its purported mechanisms of action include the inhibition of fMLP-induced neutrophil activation and modulation of calcium influx.[1][2][3]
However, recent studies have presented conflicting evidence regarding the efficacy of commercially sourced this compound in inhibiting neutrophil functions, underscoring the critical need for rigorous quality control and comparative analysis.[1] This guide aims to address this need by providing a framework for evaluating this compound from different vendors.
Commercial Availability and Product Specifications
This compound is available from several commercial suppliers. While a direct head-to-head comparative study with detailed certificates of analysis is not publicly available, researchers can source this compound from the following vendors. It is imperative for researchers to request lot-specific certificates of analysis to obtain precise data on purity and other quality control parameters.
| Supplier | Product Name | Purity Specification (as advertised) | CAS Number |
| MedChemExpress | This compound | >98% | 1438-66-0 |
| Anexib Chemicals | This compound | 95%[4] | 1438-66-0 |
| Biosynth | This compound | Not specified; request specification[5] | 1438-66-0 |
| Santa Cruz Biotechnology | This compound | Not specified; refer to Certificate of Analysis | 1438-66-0 |
Note: The purity specifications are as advertised by the suppliers and may vary between lots. Independent verification is strongly recommended.
The Efficacy Debate: A Critical Consideration
A pivotal aspect of this comparative analysis is the conflicting data on this compound's biological activity. A 2022 study reported that this compound inhibits fMLP-induced superoxide anion production and chemotaxis in human neutrophils by targeting the βγ subunit of the Gi-protein of the fMLP receptor.[1] Conversely, a late 2023 study, utilizing this compound from two different commercial sources, found it to have no inhibitory effect on neutrophil responses mediated through FPR1 and FPR2. This discrepancy highlights the potential for variability in the activity of this compound obtained from different suppliers, which may be attributable to factors such as purity, the presence of isomers, or residual solvents.
This underscores the necessity for researchers to perform in-house validation of the biological activity of this compound from any commercial source before commencing large-scale experiments.
Key Experimental Protocols for In-House Validation
To aid researchers in the independent verification of this compound's activity, this section provides detailed methodologies for key experiments.
Neutrophil Superoxide Anion Production Assay (Luminol-Amplified Chemiluminescence)
This assay is crucial for assessing the inhibitory effect of this compound on the fMLP-induced respiratory burst in neutrophils.
Principle: The production of reactive oxygen species (ROS), primarily superoxide anions, by activated neutrophils is measured by the chemiluminescence generated upon the oxidation of luminol.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation to remove erythrocytes.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+, at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: In a 96-well white microplate, add 50 µL of the neutrophil suspension to each well.
-
This compound Incubation: Add 25 µL of this compound at various concentrations (or vehicle control) to the respective wells and incubate for 15-30 minutes at 37°C.
-
Luminol Addition: Add 25 µL of a luminol solution (final concentration ~100 µM) to each well.
-
Stimulation and Measurement: Initiate the reaction by adding 25 µL of fMLP solution (final concentration ~1 µM). Immediately measure the chemiluminescence at 37°C over a period of 30-60 minutes using a microplate luminometer.[6][7][8][9][10]
-
Data Analysis: Calculate the area under the curve (AUC) or the peak chemiluminescence for each concentration of this compound and determine the IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant like fMLP.
Principle: The migration of neutrophils across a porous membrane towards a chemoattractant gradient is quantified.
Protocol:
-
Neutrophil Preparation: Isolate and resuspend neutrophils as described above at a concentration of 2 x 10^6 cells/mL in a serum-free medium.
-
This compound Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound (or vehicle) for 30 minutes at 37°C.
-
Assay Chamber Setup: Place a porous membrane (typically 3-5 µm pores) in a Boyden chamber or a multi-well insert plate. In the lower chamber, add a solution of fMLP (e.g., 10 nM) as the chemoattractant.
-
Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several high-power fields under a microscope.[11][12][13][14][15]
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the inhibitory effect.
TRPC6 Inhibition Assay (Calcium Influx Assay)
This assay determines the inhibitory potential of this compound on TRPC6 channel activity.
Principle: The influx of calcium through TRPC6 channels upon stimulation is measured using a fluorescent calcium indicator.
Protocol:
-
Cell Culture and Transfection: Use a cell line stably expressing TRPC6, such as HEK293 cells. Culture the cells in appropriate media.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Incubation: Incubate the dye-loaded cells with various concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the TRPC6 channels using an agonist such as 1-oleoyl-2-acetyl-sn-glycerol (OAG).
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a microscope-based imaging system.[16][17][18][19]
-
Data Analysis: Quantify the inhibition of the OAG-induced calcium influx by this compound and calculate the IC50 value.
Visualizing this compound's Mechanisms and Experimental Processes
To further elucidate the biological context and experimental design, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. anexib.com [anexib.com]
- 5. This compound | 1438-66-0 | FL65054 | Biosynth [biosynth.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Extracellular Acidification Inhibits the ROS-Dependent Formation of Neutrophil Extracellular Traps [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. criver.com [criver.com]
- 15. youtube.com [youtube.com]
- 16. AID 2553 - High throughput screening of inhibitors of transient receptor potential cation channel C6 (TRPC6) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Inhibition of native TRPC6 channel activity by phosphatidylinositol 4,5-bisphosphate in mesenteric artery myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TRPC6-Mediated Zn2+ Influx Negatively Regulates Contractile Differentiation of Vascular Smooth Muscle Cells [mdpi.com]
Independent Verification of Larixol's Anti-Inflammatory Properties: A Comparative Guide
Executive Summary: Larixol, a diterpene isolated from the root of Euphorbia formosana, has emerged as a compound of interest for its potential anti-inflammatory effects. Initial studies have pointed to its ability to inhibit key inflammatory responses in neutrophils. However, the scientific landscape presents conflicting evidence, necessitating a careful and objective evaluation of its properties. This guide provides a comparative analysis of this compound against established anti-inflammatory agents, details the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action, offering a comprehensive resource for researchers and drug development professionals.
A 2022 study reported that this compound effectively inhibits superoxide anion production and chemotaxis in human neutrophils stimulated by N-formyl-methionyl-leucyl-phenylalanine (fMLP).[1] The proposed mechanism involves the disruption of the interaction between the βγ subunits of the Gi-protein and downstream signaling molecules of the fMLP receptor.[1][2] Conversely, a subsequent 2023 study, using this compound from two different commercial suppliers, reported a lack of inhibitory effect on neutrophil responses mediated through the fMLP receptor (FPR1) and the related FPR2.[3][4] This later research suggests the anti-inflammatory effects previously observed might not be attributable to this compound itself.[3][4] It is important to note that a version of this 2023 study was withdrawn, adding another layer of complexity to the available data.[5][6]
This guide presents the quantitative data from the initial positive findings to allow for a theoretical comparison with other anti-inflammatory compounds, while underscoring the existing scientific discrepancy that warrants further investigation.
Quantitative Comparison of Anti-Inflammatory Activity
The inhibitory effects of this compound on neutrophil functions, as reported in the 2022 study, are compared below with several common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The data for NSAIDs is derived from a study assessing their impact on superoxide generation in a whole-cell system.
| Compound | Target/Assay | Stimulus | IC50 Value (µM) | Source |
| This compound | Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | [1] |
| This compound | Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | [1] |
| Indomethacin | Superoxide Generation | PMA | 180 | [2] |
| Salicylic Acid | Superoxide Generation | PMA | > 3000 | [2] |
| Acetylsalicylic Acid | Superoxide Generation | PMA | > 3000 | [2] |
IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. PMA: Phorbol myristate acetate.
Mechanisms of Action
The proposed anti-inflammatory mechanism of this compound differs significantly from that of traditional NSAIDs. This compound is suggested to target G-protein signaling downstream of a specific chemoattractant receptor, whereas NSAIDs act by inhibiting cyclooxygenase (COX) enzymes.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: General mechanism of action for non-selective NSAIDs.
Experimental Protocols
The following are detailed methodologies for the key experiments used to quantify the anti-inflammatory effects of compounds on neutrophils.
Caption: General experimental workflow for in vitro neutrophil assays.
Neutrophil Superoxide Production Assay (Cytochrome c Reduction Method)
This assay measures the production of superoxide anions (O₂⁻), a key reactive oxygen species (ROS) generated during the neutrophil respiratory burst.
-
Objective: To quantify the inhibitory effect of a test compound on fMLP-induced superoxide production in isolated human neutrophils.
-
Principle: Superoxide anions reduce ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), causing a measurable change in absorbance at 550 nm. Superoxide dismutase (SOD), an enzyme that scavenges O₂⁻, is used as a control to confirm the specificity of the reaction.
-
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[3]
-
Cell Preparation: Resuspend purified neutrophils in a buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a final concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Neutrophil suspension.
-
Cytochrome c (final concentration ~75-100 µM).
-
Test compound (this compound or comparator) at various concentrations.
-
Control wells should include a vehicle control (e.g., DMSO) and a positive inhibition control with SOD (superoxide dismutase).
-
-
Incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Stimulation: Initiate the reaction by adding the stimulant fMLP (final concentration ~0.1 µM).
-
Measurement: Immediately measure the change in absorbance at 550 nm over time (kinetic reading) for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of superoxide production from the linear portion of the absorbance curve. Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
-
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils toward a chemical gradient.
-
Objective: To quantify the inhibitory effect of a test compound on neutrophil migration towards an fMLP gradient.
-
Principle: The assay uses a two-chamber system (Boyden or Transwell® chamber) separated by a microporous membrane.[3][7] Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.
-
Methodology:
-
Neutrophil Isolation: Isolate neutrophils as described above.
-
Cell Preparation: Resuspend purified neutrophils in serum-free medium to a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add the chemoattractant (e.g., fMLP) and the test compound (this compound or comparator) at various concentrations to the lower wells of the Boyden chamber.[3]
-
Place the microporous membrane (typically 3-5 µm pore size) over the lower wells.
-
Add the neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[3]
-
Quantification:
-
Remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
-
Fix and stain the membrane to visualize the migrated cells on the underside.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, quantify migrated cells in the lower chamber by measuring total cellular ATP using a luminescence-based assay (e.g., CellTiter-Glo®).[3][7]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration relative to the vehicle control and determine the IC50 value.
-
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Effects of non-steroidal anti-inflammatory drugs on human neutrophil NADPH oxidase in both whole cell and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 6. WITHDRAWN: this compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
Larixol's Activity in Neutrophil Function Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Larixol's activity in key neutrophil function models, presenting available experimental data, outlining detailed methodologies, and contextualizing its performance against other alternatives. The information is intended to provide an objective overview for researchers and professionals in drug development.
Executive Summary
This compound, a natural diterpene, has been investigated for its potential to modulate neutrophil functions, which are critical in the inflammatory response. Research has primarily focused on its effects on chemotaxis and degranulation, with conflicting findings reported in the scientific literature. One major study suggests this compound is an effective inhibitor of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced neutrophil activation, while another study refutes these findings. There is currently no available data on the effect of this compound on Neutrophil Extracellular Trap (NET) formation (NETosis). This guide presents the available data to allow for an informed assessment of this compound's potential as a modulator of neutrophil activity.
Data Presentation: this compound's Efficacy in Neutrophil Function Models
The following table summarizes the quantitative data from a key study on this compound's inhibitory activity on fMLP-stimulated human neutrophils. It is important to note the conflicting findings from another study which reported no significant inhibition by this compound on similar fMLP-induced neutrophil responses[1][2][3][4].
| Neutrophil Function | Agonist | This compound IC50 (µM) | Reference |
| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | [5][6][7] |
| Degranulation (Cathepsin G release) | fMLP (0.1 µM) | 2.76 ± 0.15 | [5][6][7] |
| Chemotaxis | fMLP | Concentration-dependent inhibition | [5][6][7] |
Comparative Analysis with Other Neutrophil Modulators
This compound's proposed mechanism of action, the inhibition of the βγ subunit of the Gi-protein, positions it as a potential modulator of G-protein coupled receptor (GPCR) signaling[5][6]. This mechanism is distinct from many other known neutrophil inhibitors. The table below provides a comparison with other compounds that modulate neutrophil functions through various mechanisms.
| Compound | Target/Mechanism | Effect on Neutrophil Function |
| This compound (as per Liao et al.) | Gi-protein βγ subunit | Inhibits fMLP-induced chemotaxis, degranulation, and superoxide production [5][6][7] |
| This compound (as per Sundqvist et al.) | - | No significant inhibition of fMLP-induced neutrophil responses [1][2][3][4] |
| Pertussis Toxin | ADP-ribosylation of Gαi subunit | Inhibits chemotaxis and other Gi-protein dependent responses |
| Wortmannin, LY294002 | PI3K inhibitors | Inhibit chemotaxis and other PI3K-dependent functions |
| Doxycycline | Multiple, including inhibition of matrix metalloproteases | Inhibits neutrophil chemotaxis[8] |
| Cl-amidine | Peptidylarginine deiminase (PAD) inhibitor | Inhibits NETosis[9] |
| Diphenyleneiodonium (DPI) | NADPH oxidase inhibitor | Inhibits NETosis by blocking ROS production[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in the studies on this compound.
Neutrophil Isolation
Human neutrophils are isolated from the peripheral blood of healthy donors using methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes. Isolated neutrophils are then resuspended in an appropriate buffer, such as Hank's Balanced Salt Solution (HBSS).
Chemotaxis Assay
The chemotactic response of neutrophils can be assessed using a Boyden chamber assay.
-
Neutrophils are pre-incubated with this compound or a vehicle control.
-
The lower chamber of the Boyden apparatus is filled with a chemoattractant, such as fMLP.
-
A filter with a defined pore size (e.g., 3 µm) is placed between the lower and upper chambers.
-
The neutrophil suspension is added to the upper chamber.
-
The chamber is incubated to allow neutrophils to migrate through the filter towards the chemoattractant.
-
After incubation, the filter is fixed, stained, and the number of migrated cells is quantified by microscopy.
Degranulation Assay (Elastase or Myeloperoxidase Release)
Degranulation can be measured by quantifying the release of granule enzymes, such as elastase or myeloperoxidase (MPO).
-
Isolated neutrophils are pre-incubated with cytochalasin B, followed by the addition of this compound or a vehicle control.
-
Neutrophils are then stimulated with fMLP to induce degranulation.
-
The reaction is stopped by centrifugation.
-
The supernatant is collected, and the activity of the released enzyme (e.g., elastase or MPO) is measured using a specific substrate that produces a colorimetric or fluorometric signal.
Superoxide Anion Production Assay
Superoxide production, a key function of the neutrophil respiratory burst, can be measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.
-
Neutrophils are pre-incubated with this compound or a vehicle control.
-
Cytochrome c is added to the cell suspension.
-
The cells are stimulated with fMLP.
-
The change in absorbance of cytochrome c is measured spectrophotometrically over time. The SOD-inhibitable portion represents the amount of superoxide produced.
Mandatory Visualizations
Signaling Pathway of fMLP-induced Neutrophil Activation and Proposed Inhibition by this compound
Caption: fMLP signaling and proposed this compound inhibition.
Experimental Workflow for Assessing this compound's Effect on Neutrophil Chemotaxis
Caption: Workflow for neutrophil chemotaxis assay.
Conclusion
The available evidence on this compound's activity in neutrophil function models is currently conflicting. While one study presents compelling data for its inhibitory effects on fMLP-induced chemotaxis and degranulation through a novel mechanism, another study was unable to replicate these findings. This discrepancy highlights the need for further independent research to clarify this compound's true potential as a modulator of neutrophil function. Furthermore, the absence of data on this compound's effect on NETosis represents a significant knowledge gap that should be addressed in future studies. Researchers and drug development professionals should consider these points carefully when evaluating this compound for potential therapeutic applications.
References
- 1. Inhibition of neutrophil chemotaxis by protease inhibitors. Differential effect of inhibitors of serine and thiol proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antioxidant Strategies to Modulate NETosis and the Release of Neutrophil Extracellular Traps during Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidants as Modulators of NETosis: Mechanisms, Evidence, and Therapeutic Potential [mdpi.com]
- 8. Doxycycline - Wikipedia [en.wikipedia.org]
- 9. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of Larixol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Larixol (CAS No. 1438-66-0), a labdane-type diterpenoid utilized in various research and development applications.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[2] Therefore, proper handling and disposal are paramount. The following guidelines are based on safety data sheets (SDS) and general chemical waste disposal protocols.
Hazard Identification and Classification
Before handling this compound, it is crucial to be aware of its hazard classifications.
| Hazard Statement | GHS Classification | Description |
| H315 | Skin corrosion/irritation (Category 2) | Causes skin irritation.[2] |
| H319 | Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[2] |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | May cause respiratory irritation.[2] |
Data sourced from MedChemExpress Safety Data Sheet.[2]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, all personnel must wear appropriate personal protective equipment.
| PPE Category | Specification | Purpose |
| Hand Protection | Water-resistant rubber type gloves (e.g., latex, nitrile) | To prevent skin contact and irritation.[3] |
| Eye Protection | Goggles or face shield | To protect against splashes and eye irritation.[2][3] |
| Respiratory Protection | NIOSH-approved dust filter cartridge | To avoid inhalation of vapors or dust, especially in poorly ventilated areas.[2][3] |
| Body Protection | Laboratory coat, impermeable apron | To protect against skin contact and contamination of personal clothing.[2][3] |
Step-by-Step Disposal Protocol for this compound Waste
The primary directive for the disposal of this compound is to adhere to all applicable local, state, and federal regulations.[2][4] The following protocol provides a general framework for its safe disposal as hazardous waste.
1. Waste Collection and Segregation:
- Collect all this compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves), and rinsate from triple-rinsed containers, in a designated and properly labeled hazardous waste container.[5]
- Do not mix this compound waste with other incompatible waste streams.[6]
2. Container Management:
- Use a container that is compatible with this compound. The container must be in good condition, securely closed, and free from external contamination.[7]
- Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[7]
- Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound" and including the associated hazards (e.g., irritant).[5][7]
3. Storage:
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2] A flammable storage cabinet may be appropriate depending on the solvent used with the this compound.[7]
- Store in a cool, dry place and avoid high heat and freezing temperatures.[4]
4. Disposal:
- Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.[8]
- Never dispose of this compound down the drain or in the regular trash.
Spill and Leak Management
In the event of a this compound spill, the following steps should be taken immediately:
1. Evacuate and Ventilate:
- Evacuate non-essential personnel from the spill area.
- Ensure the area is well-ventilated. If safe to do so, turn off any ignition sources if a flammable solvent is present.[7]
2. Control and Contain:
- Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as vermiculite, dry sand, or earth.
3. Clean-up:
- Carefully collect the absorbed material and place it into a designated hazardous waste container.
- Clean the spill area thoroughly with soap and water or a suitable decontamination solution.[4]
4. Decontamination:
- Decontaminate all equipment used in the clean-up process.
- Contaminated clothing should be removed and washed thoroughly before reuse.[2]
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all relevant regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. agrisolinc.com [agrisolinc.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
Essential Safety and Handling of Larixol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Larixol, a diterpene with potential pharmacological activities. The following procedural guidance, operational plans, and disposal information are designed to build a foundation of trust and safety in your laboratory practices.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of appropriate personal protective equipment and well-maintained engineering controls. The following table summarizes the recommended PPE based on safety data sheets (SDS).[1][2]
| Exposure Route | Personal Protective Equipment (PPE) | Engineering Controls |
| Inhalation | Respiratory protection (e.g., NIOSH-approved respirator) if dust or aerosols are generated.[2] | Use in a well-ventilated area or under a chemical fume hood.[1][2] |
| Skin Contact | Protective gloves (e.g., nitrile rubber), protective clothing.[1][2] | N/A |
| Eye Contact | Safety glasses with side-shields or goggles, face shield.[1][2] | Eyewash station readily accessible. |
Hazard Identification and Precautionary Measures
This compound is classified with specific hazards that necessitate careful handling. The Globally Harmonized System (GHS) classifications and corresponding precautionary statements are outlined below.
| Hazard Classification | Hazard Statement | Precautionary Statements (Prevention) |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. | P264: Wash hands thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2] |
First Aid and Emergency Procedures
In the event of exposure to this compound, immediate and appropriate first aid is crucial. The following table provides procedural steps for emergency situations.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Call a physician. |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |
Handling, Storage, and Disposal
Proper logistical planning for the handling, storage, and disposal of this compound is essential for maintaining a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Recommended storage temperature is -20°C.
-
Store locked up.
Disposal:
-
Dispose of contents/container in accordance with local, regional, national, and international regulations.
-
Do not let product enter drains.[2]
Biological Activity and Signaling Pathways of this compound
This compound has been investigated for its potential to modulate inflammatory responses in neutrophils. One proposed mechanism involves the inhibition of signaling pathways activated by the N-formyl-methionyl-leucyl-phenylalanine (fMLP) receptor, a G-protein coupled receptor (GPCR).
Proposed Signaling Pathway of this compound in Neutrophils
The following diagram illustrates the reported inhibitory effect of this compound on the fMLP-induced signaling cascade in human neutrophils. This compound is suggested to interfere with the interaction between the βγ subunits of the Gi-protein and its downstream effectors, such as Src kinase and Phospholipase Cβ (PLCβ).[1][3] This disruption is thought to attenuate downstream signaling, leading to a reduction in neutrophil activation, including superoxide anion production and chemotaxis.[1][3]
Experimental Protocols
Detailed, step-by-step experimental protocols for the investigation of this compound's effects on neutrophil activation are not publicly available in their entirety. However, based on the methodologies described in the literature, a general workflow can be outlined.
General Experimental Workflow for Assessing Neutrophil Activation:
Note on Conflicting Findings: It is important for the scientific community to be aware of ongoing research and potential discrepancies in findings. A recent study published in 2023 by Sundqvist et al. reported that this compound, obtained from two different commercial suppliers, did not inhibit neutrophil responses mediated by the fMLP receptor.[4][5] This contrasts with earlier reports and highlights the need for further investigation to clarify the biological activity of this compound. Researchers should consider these conflicting findings when designing their experiments.
References
- 1. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils. (2022) | Hsiang Ruei Liao | 8 Citations [scispace.com]
- 3. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
